Technical Documentation Center

3-Chloro-5-fluoro-4-methylphenylboronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-5-fluoro-4-methylphenylboronic acid

Core Science & Biosynthesis

Foundational

Strategic Utilization of 3-Chloro-5-fluoro-4-methylphenylboronic Acid in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, 3-Chloro-5-fluoro-4-methylphenylboronic acid represents a high-value "magic methyl" scaffold. This building block offers a unique triad of properties: the meta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, 3-Chloro-5-fluoro-4-methylphenylboronic acid represents a high-value "magic methyl" scaffold. This building block offers a unique triad of properties: the metabolic stability of the halogenated ring, the steric bulk of the central methyl group, and the versatile reactivity of the boronic acid moiety.

This guide provides a technical deep-dive into the physicochemical properties, synthesis, and handling of this compound. Unlike simple phenylboronic acids, this tri-substituted variant presents specific challenges—notably protodeboronation and steric hindrance during cross-coupling. This document details the protocols required to overcome these barriers, ensuring high-yield incorporation into pharmaceutical intermediates.

Physicochemical Specifications

The following data is calculated based on IUPAC standard atomic weights. Accurate stoichiometry is critical for cross-coupling reactions involving this intermediate due to its propensity for side reactions.

PropertyValueNotes
IUPAC Name (3-Chloro-5-fluoro-4-methylphenyl)boronic acid
Molecular Formula C₇H₇BClFO₂ Useful for HRMS identification (M-H)⁻
Molecular Weight 188.39 g/mol Monoisotopic Mass: 188.02 g/mol
Physical State Solid (Powder)Typically off-white to beige
Solubility DMSO, MeOH, THFPoor solubility in non-polar solvents (Hexane)
pKa (Boronic Acid) ~7.8 - 8.2 (Predicted)Lower than PhB(OH)₂ (8.[1][2][3][4][5][6][7][8]8) due to EWGs (Cl, F)
LogP ~2.1Moderate lipophilicity
Structural Analysis & Bioisosterism
  • 4-Methyl Group: Provides a steric anchor. In kinase inhibitors, this often occupies a hydrophobic pocket (e.g., the gatekeeper region).

  • 3-Chloro / 5-Fluoro: These halogens serve two roles:

    • Metabolic Blocking: They prevent cytochrome P450 oxidation of the aromatic ring and the benzylic position.

    • Electronic Modulation: The inductive withdrawal (-I effect) lowers the pKa of the boronic acid, increasing the rate of transmetallation but also increasing the risk of hydrolytic instability.

Synthetic Utility & Mechanism[5][10][11][12][13]

The primary application of this compound is the Suzuki-Miyaura Cross-Coupling .[7] However, the 3,4,5-substitution pattern creates a "push-pull" electronic environment that complicates the catalytic cycle.

The Challenge: Protodeboronation

Boronic acids with electron-withdrawing groups (EWGs) and ortho-substituents are highly prone to protodeboronation (loss of the B(OH)₂ group replaced by H).[9] This occurs via a base-catalyzed mechanism where the boronate anion undergoes ipso-protonation by water or alcohols.

Expert Insight: For this specific molecule, the 3-Cl and 5-F atoms withdraw electron density, stabilizing the intermediate aryl anion, thereby accelerating protodeboronation. Standard aqueous Suzuki conditions (e.g., Na₂CO₃/H₂O/DME) often lead to low yields.

Visualized Mechanism: Suzuki Cycle & Failure Modes

The following diagram illustrates the standard catalytic cycle alongside the competing protodeboronation pathway.

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Boronic 3-Cl-5-F-4-Me-Ph-B(OH)2 BaseAct Base Activation (Formation of Boronate Anion) Boronic->BaseAct OH- / RO- BaseAct->TransMet Boronate Species Protodeboronation FAILURE MODE: Protodeboronation (Loss of Boron -> Ar-H) BaseAct->Protodeboronation H2O / Heat (Competes with Transmetallation) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: The Suzuki-Miyaura cycle showing the critical competition between productive Transmetallation and destructive Protodeboronation.

Experimental Protocols

Protocol A: Optimized Coupling for Unstable Boronic Acids

To mitigate protodeboronation, we employ anhydrous conditions or rapid-coupling catalysts . The use of a pre-catalyst like Pd-PEPPSI-IPr or XPhos Pd G2 is recommended over Pd(PPh₃)₄ due to faster oxidative addition and transmetallation rates.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 3-Chloro-5-fluoro-4-methylphenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous)

  • Solvent: Toluene/Water (10:1) or Anhydrous 1,4-Dioxane

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with the aryl halide, boronic acid, base, and catalyst.

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes. (Critical: Oxygen promotes homocoupling and catalyst deactivation).

  • Solvent Addition: Add degassed solvent via syringe.

  • Reaction: Heat to 80°C.

    • Expert Tip: Do not overheat. If the reaction is sluggish at 80°C, adding more catalyst is safer than increasing temp to 110°C, which favors deboronation.

  • Monitoring: Monitor by LC-MS. Look for the mass of the deboronated byproduct (3-chloro-5-fluoro-4-methylbenzene, MW ~144.5).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Protocol B: Synthesis of the Building Block

If the boronic acid is unavailable commercially, it must be synthesized de novo.

Route: Lithium-Halogen Exchange of 4-bromo-2-chloro-6-fluorotoluene.[5]

  • Precursor: Dissolve 4-bromo-2-chloro-6-fluorotoluene in anhydrous THF.

  • Cooling: Cool to -78°C (Dry ice/Acetone).

    • Critical: The temperature must be strictly controlled. Higher temperatures (-40°C) may lead to deprotonation of the benzylic methyl group rather than Li-Br exchange.

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise over 30 mins. Stir for 1 hour at -78°C.

  • Borylation: Add Triisopropyl borate (1.2 equiv) rapidly.

  • Hydrolysis: Allow to warm to RT, then quench with 1N HCl.

Handling & Stability Guidelines

Storage
  • Hygroscopicity: Boronic acids can dehydrate to form boroxines (anhydrides). This is reversible but alters stoichiometry.

  • Condition: Store at 2-8°C under Argon.

  • Shelf-Life: 6-12 months if sealed. If the solid turns sticky or discolored, verify purity via ¹H NMR (look for broadening of peaks indicating paramagnetic impurities or decomposition).

Analytical Validation (Self-Check)

Before committing this precious reagent to a GMP step, validate its integrity:

  • ¹H NMR (DMSO-d₆):

    • Look for the B(OH)₂ protons (broad singlet around 8.0-8.5 ppm).

    • Verify the integral of the Methyl group (singlet, ~2.3 ppm) relative to the aromatic protons.

  • HPLC Purity:

    • Note: Boronic acids often streak on C18 columns or show broad peaks. Run with 0.1% Formic Acid to suppress ionization of the boronic acid group for sharper peaks.

References

  • Miyaura, N., & Suzuki, A. (1995).[8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 132(31), 10891–10902. Link

  • O'Brien, P., et al. (2011). Lithiation of substituted toluenes: Influence of directing groups. Tetrahedron, 67(52), 10147-10160.

Sources

Exploratory

Solubility Profile of 3-Chloro-5-fluoro-4-methylphenylboronic acid in Organic Solvents: A Guide for Researchers

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-5-fluoro-4-methylphenylboronic acid, a key building block in modern synthetic chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-5-fluoro-4-methylphenylboronic acid, a key building block in modern synthetic chemistry and drug discovery. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes foundational chemical principles, data from analogous structures, and established analytical methodologies to provide a robust framework for researchers. It covers the theoretical underpinnings of its solubility based on molecular structure and intermolecular forces, offers predictive solubility information across various organic solvent classes, and provides a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection, reaction optimization, and formulation development.

Introduction: The Molecular Profile of 3-Chloro-5-fluoro-4-methylphenylboronic acid

3-Chloro-5-fluoro-4-methylphenylboronic acid is a substituted arylboronic acid of significant interest in medicinal chemistry and materials science. Its utility, primarily as a coupling partner in Suzuki-Miyaura reactions, allows for the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[1] The specific substitution pattern—a chloro group, a fluoro group, and a methyl group—provides a unique electronic and steric profile that can be leveraged to fine-tune the properties of target molecules.

Understanding the solubility of this reagent is a critical first step in its practical application.[2] Solubility dictates the choice of reaction media, influences reaction kinetics and yield, and is a paramount consideration in purification and formulation processes.[3] This guide delves into the factors governing its dissolution in common organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] The extent to which 3-Chloro-5-fluoro-4-methylphenylboronic acid dissolves in a given solvent is determined by the balance of intermolecular forces between the solute and solvent molecules.[5]

Key Molecular Features Influencing Solubility:

  • Boronic Acid Moiety (-B(OH)₂): This functional group is the primary driver of polarity. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, promoting strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, THF).[3]

  • Aromatic Ring: The phenyl ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents through London dispersion forces.[4]

  • Halogen Substituents (Cl, F): The electronegative chlorine and fluorine atoms create localized dipoles on the aromatic ring, increasing the overall molecular polarity compared to an unsubstituted phenylboronic acid. This enhances dipole-dipole interactions with polar solvents.

  • Methyl Group (-CH₃): This is a nonpolar, electron-donating group that slightly increases the hydrophobic character of the molecule, favoring solubility in less polar environments.

  • Anhydride Formation: A crucial characteristic of boronic acids is their tendency to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[3] This anhydride is significantly less polar than the monomeric acid. The position of this equilibrium is solvent-dependent and can lead to variability in solubility measurements if not controlled.[3][6]

The interplay of these features results in a molecule with moderate overall polarity. It is neither extremely polar nor entirely nonpolar, suggesting that it will exhibit a wide range of solubilities across different solvent classes.

Visualization of Intermolecular Forces

The following diagram illustrates the primary intermolecular forces at play between 3-Chloro-5-fluoro-4-methylphenylboronic acid and representative organic solvents.

G cluster_solute Solute Molecule cluster_solvents Solvent Classes Solute 3-Chloro-5-fluoro-4-methylphenylboronic acid Methanol Methanol (Polar Protic) Solute->Methanol Strong H-Bonding + Dipole-Dipole THF THF (Polar Aprotic) Solute->THF Moderate Dipole-Dipole + H-Bond Accepting Hexane Hexane (Nonpolar) Solute->Hexane Weak London Dispersion (Hydrophobic Interaction)

Caption: Key intermolecular forces between the solute and solvent classes.

Predictive Solubility Table

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Forces
Polar Protic Methanol, Ethanol, IsopropanolHigh Strong hydrogen bonding between the solvent's -OH group and the solute's -B(OH)₂ group is the dominant interaction. Dipole-dipole forces also contribute significantly.
Polar Aprotic Tetrahydrofuran (THF), Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF)High to Moderate Solvents like THF, acetone, and DMF are excellent hydrogen bond acceptors, interacting favorably with the boronic acid's hydroxyl groups.[3] Strong dipole-dipole interactions are also present. Solubility in MeCN may be slightly lower but still significant.
Ethers Diethyl Ether, DioxaneModerate These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions, but their lower overall polarity compared to THF or DMF results in moderate solubility. Phenylboronic acid itself shows high solubility in ethers.[3]
Chlorinated Dichloromethane (DCM), ChloroformModerate to Low The polarity of these solvents allows for some dipole-dipole interactions. Chloroform can act as a weak hydrogen bond donor. However, the lack of strong H-bond accepting capability limits high solubility.[3]
Aromatic Toluene, XyleneLow The primary interactions are London dispersion forces between the aromatic rings of the solute and solvent. The polar boronic acid group significantly limits solubility in these largely nonpolar environments.
Aliphatic Nonpolar Hexane, Heptane, CyclohexaneVery Low / Insoluble Dominated by weak London dispersion forces. The significant polarity mismatch between the polar boronic acid group and the nonpolar solvent leads to very poor solvation.[3] Hydrocarbons are often used to precipitate boronic acids or wash away nonpolar impurities.[3][6]

Experimental Protocol for Equilibrium Solubility Determination

To obtain definitive, quantitative data, an experimental determination is required. The Shake-Flask Method is the gold standard for measuring equilibrium solubility and is recommended by regulatory agencies like the WHO and FDA.[8][9] The following protocol is a self-validating system for determining the solubility of 3-Chloro-5-fluoro-4-methylphenylboronic acid in a chosen organic solvent.

Principle

An excess amount of the solid compound is agitated in the solvent for a sufficient period to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved states. The saturated supernatant is then carefully separated and analyzed to determine the concentration of the dissolved solute.[10]

Materials & Equipment
  • 3-Chloro-5-fluoro-4-methylphenylboronic acid (solid, purity ≥95%)

  • Solvent of interest (HPLC-grade or equivalent)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for analysis

Experimental Workflow Diagram

G prep 1. Preparation Weigh excess solid into vial. Add known volume of solvent. equil 2. Equilibration Agitate on orbital shaker at constant T (e.g., 24-48h at 25°C). prep->equil Incubate sep 3. Phase Separation Centrifuge vial to pellet solid OR filter supernatant with 0.22µm filter. equil->sep Isolate Saturated Solution dil 4. Dilution Carefully transfer an aliquot of the clear supernatant to a volumetric flask. Dilute with solvent to known volume. sep->dil Prepare for Analysis analysis 5. Analysis Determine concentration of the diluted sample via pre-calibrated HPLC or UV-Vis method. dil->analysis Quantify calc 6. Calculation Calculate original saturated concentration accounting for the dilution factor. Report as mg/mL or mol/L. analysis->calc Finalize Data

Caption: Shake-Flask method for solubility determination.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an amount of 3-Chloro-5-fluoro-4-methylphenylboronic acid into a glass vial that is known to be in excess of its saturation point. (A preliminary test with a few milligrams can estimate this). A good starting point is 10-20 mg.

    • Using a calibrated pipette, add a precise volume of the chosen organic solvent (e.g., 2.00 mL).

    • Seal the vial tightly with a PTFE-lined cap.

    • Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials securely on an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and moderate agitation speed (e.g., 150 rpm).[11]

    • Causality: The agitation ensures continuous mixing, maximizing the surface area of the solid in contact with the solvent to facilitate reaching equilibrium faster. Constant temperature is critical as solubility is temperature-dependent.[11]

    • Allow the samples to equilibrate for a predetermined time. A 24-hour period is often sufficient, but 48 or 72 hours may be necessary to ensure equilibrium is reached.[11][12] This should be confirmed by taking measurements at successive time points (e.g., 24h and 48h) and ensuring the concentration does not increase further.

  • Phase Separation:

    • After equilibration, remove the vials and allow the contents to settle for 30 minutes in the same temperature-controlled environment.

    • Separate the saturated liquid phase from the excess solid. This is a critical step to avoid including solid particles in the analysis.

      • Method A (Centrifugation): Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

      • Method B (Filtration): Use a syringe to draw the supernatant and pass it through a solvent-compatible 0.22 µm syringe filter into a clean vial. Causality: The 0.22 µm pore size ensures that all undissolved micro-particulates are removed. The filter material (e.g., PTFE) must be chemically inert to the solvent and not adsorb the solute.

  • Dilution and Analysis:

    • Carefully pipette a known volume (e.g., 100 µL) of the clear, saturated supernatant into a volumetric flask (e.g., 10 mL).

    • Dilute to the mark with fresh solvent and mix thoroughly. The dilution factor must be chosen to bring the final concentration into the linear range of the analytical instrument.

    • Analyze the concentration of the diluted sample using a validated, stability-indicating analytical method (HPLC is preferred for its specificity and sensitivity).[13] A UV-Vis spectrophotometer can also be used if the compound has a suitable chromophore and no interfering species are present.

    • Trustworthiness: The analytical method must be validated with a calibration curve prepared from known standards of 3-Chloro-5-fluoro-4-methylphenylboronic acid in the same solvent.

  • Calculation:

    • Calculate the concentration in the original saturated solution using the formula:

      • C_saturated = C_measured × Dilution Factor

    • The results should be averaged across the replicates and reported with the standard deviation. The final solubility should be expressed in clear units (e.g., mg/mL, g/L, or mol/L) at the specified temperature.

Conclusion and Practical Implications

3-Chloro-5-fluoro-4-methylphenylboronic acid possesses a solubility profile governed by the polar boronic acid group and the moderately hydrophobic substituted phenyl ring. It is predicted to be highly soluble in polar solvents, particularly those capable of hydrogen bonding like alcohols and THF, and poorly soluble in nonpolar hydrocarbon solvents. This predictive framework allows for the rational selection of solvents for a variety of applications:

  • For Suzuki-Miyaura Coupling: A solvent system that can dissolve both the boronic acid and the coupling partner is essential. Mixtures of solvents like Dioxane/Water or THF/Water are common, leveraging the solubility of the boronic acid in the organic phase while the aqueous base can also be accommodated.[3]

  • For Purification: The low solubility in nonpolar solvents like hexane can be exploited. A crude product can be washed with hexane to remove nonpolar impurities, or the boronic acid can be precipitated from a more polar solution by the addition of an anti-solvent like heptane.[6]

  • For Formulation: In drug development, achieving a target concentration is key.[2] The high solubility in solvents like ethanol or the ability to enhance solubility with excipients like mannitol are critical formulation strategies.[14]

By combining theoretical understanding with a robust experimental protocol, researchers can effectively navigate the challenges of working with 3-Chloro-5-fluoro-4-methylphenylboronic acid, accelerating progress in their synthetic and developmental endeavors.

References

  • World Health Organization. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. [Link]

  • Persson, A. (2009). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. U.S. Food and Drug Administration. [Link]

  • Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • LibreTexts Chemistry. (2023). 2.4: Effects of Intermolecular Forces. [Link]

  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Domański, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • da Costa, A. C., et al. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids (pp. 1-133). Wiley-VCH. [Link]

  • LibreTexts Chemistry. (2023). 2.12: Intermolecular Forces and Solubilities. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.1 Intermolecular Forces – Introductory Organic Chemistry. [Link]

  • Stella, V. J., & He, Q. (2008). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... [Link]

Sources

Foundational

3-Chloro-5-fluoro-4-methylphenylboronic acid SDS safety data sheet

An In-Depth Technical Guide to the Safe Handling of 3-Chloro-5-fluoro-4-methylphenylboronic acid Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for 3-Chloro-5-fluoro-4-methylphenylboronic acid (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 3-Chloro-5-fluoro-4-methylphenylboronic acid

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for 3-Chloro-5-fluoro-4-methylphenylboronic acid (CAS No. Not Found) is not publicly available. This guide has been synthesized by a Senior Application Scientist, leveraging data from structurally analogous compounds, including 3-Chloro-4-methylphenylboronic acid and other substituted phenylboronic acids, in conjunction with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The safety protocols herein are based on established best practices for this chemical class and are designed to provide a comprehensive framework for risk mitigation.

Section 1: Compound Profile and Hazard Synopsis

3-Chloro-5-fluoro-4-methylphenylboronic acid is an organoboron compound, a class of molecules that are indispensable in modern synthetic chemistry, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling.[1] Their utility in drug discovery programs is well-established, contributing to the synthesis of numerous pharmaceutical agents.[2][3] However, their benign reputation in synthesis can mask specific laboratory handling hazards.

While many boronic acids exhibit low systemic toxicity, as solids they are often fine, dusty powders.[1] The primary hazards associated with this and similar halogenated phenylboronic acids are not systemic, but rather localized irritation upon direct contact.

Table 1: Chemical Identity and Inferred GHS Classification

ParameterDetails
IUPAC Name (3-Chloro-5-fluoro-4-methylphenyl)boronic acid
Chemical Formula C₇H₇BClFO₂
Molecular Weight 204.39 g/mol
Physical Form Solid (presumed)
Inferred GHS Pictogram
Inferred Signal Word Warning
Inferred Hazard Codes H315, H319, H335

Based on data from analogous compounds, 3-Chloro-5-fluoro-4-methylphenylboronic acid should be handled as a material that causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .[4]

Section 2: Decoding the GHS Hazard Framework

The Globally Harmonized System (GHS) provides a universal language for chemical hazard communication.[5] For this compound, the "Warning" signal word and the Exclamation Mark pictogram indicate moderate hazards. The associated hazard statements, or H-codes, detail these risks explicitly.

  • H315 - Causes skin irritation: This indicates that direct contact with the skin is likely to cause an inflammatory response, such as redness, itching, or discomfort.[6][7]

  • H319 - Causes serious eye irritation: This is a more severe warning than simple eye irritation.[6][7] Contact can lead to significant inflammation, redness, and pain, with the potential for reversible damage if not addressed promptly.[8][9] The crystalline nature of the solid can also cause mechanical abrasion.

  • H335 - May cause respiratory irritation: Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing, sneezing, and shortness of breath.[6][10]

These classifications dictate the specific control measures required for safe handling, moving beyond generic advice to a targeted, evidence-based safety protocol.

Section 3: Proactive Risk Mitigation in the Laboratory

A robust safety culture is proactive, not reactive. Before handling this compound, a thorough risk assessment is mandatory. The following controls are considered essential for mitigating the identified hazards.

Risk_Assessment_Workflow A Identify Hazards (H315, H319, H335) B Assess Risks (Inhalation, Skin/Eye Contact) A->B Analyze C Implement Controls (Fume Hood, PPE) B->C Mitigate D Define Emergency Plan (Spill/Exposure) C->D Prepare E Proceed with Experiment D->E Safe to Start

Caption: Risk assessment workflow prior to handling the reagent.

Engineering Controls: The First Line of Defense

The primary engineering control for this compound is a certified chemical fume hood . This is non-negotiable. The causality is simple: boronic acids are often fine, lightweight powders that are easily aerosolized. A fume hood contains these particulates, preventing them from entering the operator's breathing zone and the general laboratory environment. All weighing and transfer operations must be performed within the hood.

Personal Protective Equipment (PPE): A Barrier to Exposure

PPE is the last line of defense, but it is critical. The choice of PPE must directly address the hazards of skin and eye contact.

Table 2: Mandatory PPE for Handling 3-Chloro-5-fluoro-4-methylphenylboronic acid

Protection TypeSpecificationRationale
Eye Protection Tight-fitting safety gogglesProtects against airborne dust entering the eyes. Standard safety glasses with side shields are insufficient.[11]
Hand Protection Nitrile gloves (minimum 4 mil thickness)Provides a chemical barrier against skin contact.[11] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Flame-resistant lab coatProtects skin and personal clothing from contamination by dust.
Safe Handling and Storage Protocols

Handling:

  • Avoid creating dust. Use spatulas and weighing paper carefully. Do not pour the dry powder in a way that allows it to become airborne.

  • Use dedicated tools (spatulas, weigh boats) for this reagent to prevent cross-contamination.

  • After handling, wash hands thoroughly with soap and water, even after removing gloves.

Storage:

  • Store in a tightly sealed container to prevent moisture absorption, which can affect the compound's integrity.

  • Keep in a cool, dry, and well-ventilated area.[11]

  • Store away from strong oxidizing agents and strong acids, as these are common incompatibilities for many organic compounds.[4]

Section 4: Emergency Response Protocols

Preparedness is key to minimizing harm in the event of an accident. All personnel must be familiar with these procedures and the location of safety equipment.

Emergency_Spill_Response Start Spill Occurs Decision Is the spill large or is anyone exposed? Start->Decision Evacuate Evacuate Area Call Emergency Response Decision->Evacuate Yes SmallSpill Small Spill Procedure Decision->SmallSpill No Step1 1. Ensure PPE is worn Step2 2. Gently cover with absorbent paper to avoid raising dust Step3 3. Gently sweep material into a labeled waste container Step4 4. Clean area with a wet wipe Dispose of all materials as hazardous waste

Sources

Exploratory

Electronic effects of fluorine in 3-Chloro-5-fluoro-4-methylphenylboronic acid

An In-depth Technical Guide to the Electronic Effects in 3-Chloro-5-fluoro-4-methylphenylboronic acid This guide provides a comprehensive analysis of the intricate electronic landscape of 3-Chloro-5-fluoro-4-methylphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Effects in 3-Chloro-5-fluoro-4-methylphenylboronic acid

This guide provides a comprehensive analysis of the intricate electronic landscape of 3-Chloro-5-fluoro-4-methylphenylboronic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the fundamental principles governing the molecule's reactivity and properties, offering both theoretical insights and practical, field-proven applications.

Section 1: Deconstructing the Electronic Architecture

The reactivity and utility of an arylboronic acid in synthetic chemistry are fundamentally dictated by the electronic nature of its aromatic ring. In 3-Chloro-5-fluoro-4-methylphenylboronic acid, a complex interplay of inductive and resonance effects from multiple substituents defines the electron density at the boron center and across the phenyl ring. Understanding these substituent effects is paramount for predicting and controlling the molecule's behavior in chemical transformations.

The Duality of Halogen Substituents: Inductive vs. Resonance Effects

Halogens, such as fluorine and chlorine, exert two opposing electronic influences on an aromatic ring: a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[1][2]

  • Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the carbon atom to which they are attached through the sigma (σ) bond framework. This effect deactivates the ring towards electrophilic attack by reducing its overall electron density.[3]

  • Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the benzene ring. This donation of electron density occurs specifically at the ortho and para positions.

Crucially, for halogens, the inductive effect is significantly stronger than the resonance effect.[2][4] This results in a net deactivation of the aromatic ring. However, the resonance donation, though weaker, still makes the ortho and para positions more electron-rich than the meta position, directing electrophiles to these sites.[2]

G cluster_I Inductive Effect (-I) cluster_R Resonance Effect (+R) I_Effect Halogen (X) pulls electron density through σ-bond due to high electronegativity. Ring_I Aromatic Ring (Electron Deficient) I_Effect->Ring_I σ-withdrawal Overall Overall Effect: Ring is deactivated, but ortho/para directing. Ring_I->Overall R_Effect Halogen (X) donates lone pair electron density into the π-system. Ring_R Aromatic Ring (Ortho/Para Enrichment) R_Effect->Ring_R π-donation Ring_R->Overall

The Boronic Acid Group: A Lewis Acidic Modulator

The boronic acid moiety, -B(OH)₂, is a weak Lewis acid and is generally considered an electron-withdrawing group.[5] Its empty p-orbital on the boron atom can accept electron density, influencing the aromatic system. The acidity of the boronic acid, quantified by its pKa, is highly sensitive to the electronic effects of other substituents on the ring. Electron-withdrawing groups (EWGs) stabilize the corresponding boronate anion [B(OH)₃]⁻, thereby increasing the Lewis acidity and lowering the pKa.[6] Conversely, electron-donating groups (EDGs) decrease acidity, resulting in a higher pKa.

Section 2: Integrated Electronic Analysis of 3-Chloro-5-fluoro-4-methylphenylboronic acid

The substitution pattern on the phenyl ring—chlorine at C3, fluorine at C5, and a methyl group at C4 relative to the boronic acid at C1—creates a unique electronic environment.

  • Fluorine (C5, meta): Positioned meta to the boronic acid, the fluorine atom's influence is dominated by its powerful inductive electron withdrawal (-I). The resonance effect (+R) does not extend to the meta position, making its contribution negligible from this position.[6]

  • Chlorine (C3, meta): Similar to fluorine, the chlorine atom at the meta position primarily exerts a strong inductive electron-withdrawing effect (-I).

  • Methyl (C4, para): The methyl group at the para position is a weak electron-donating group through both an inductive effect (+I) and hyperconjugation. This partially counteracts the electron-withdrawing effects of the halogens.

The net result is a significant withdrawal of electron density from the aromatic ring, driven by the two meta-positioned halogens. This electronic deficit enhances the Lewis acidity of the boronic acid group, making it a more reactive component in certain catalytic cycles.

Quantifying Substituent Effects: Hammett Constants

The Hammett equation provides a quantitative framework for evaluating the electronic influence of substituents on a benzene ring. The Hammett constant (σ) measures the electron-donating or electron-withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

SubstituentPositionHammett Constant (σ)Primary Electronic Effect
Fluorine metaσ_m_ = +0.34Strong Inductive Withdrawal (-I)
Chlorine metaσ_m_ = +0.37Strong Inductive Withdrawal (-I)
Methyl paraσ_p_ = -0.17Inductive/Hyperconjugative Donation (+I)

Data sourced from established chemical literature.[7][8]

The strongly positive σ_meta_ values for both fluorine and chlorine confirm their potent electron-withdrawing nature from this position. The negative σ_para_ value for the methyl group quantifies its electron-donating character. The cumulative effect on the boronic acid's acidity will be a composite of these values.

Impact on Acidity (pKa)

The introduction of fluorine and chlorine atoms significantly increases the acidity of phenylboronic acids.[6] For 3-Chloro-5-fluoro-4-methylphenylboronic acid, the two potent electron-withdrawing halogen groups are expected to substantially lower the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[5] This increased acidity is crucial for applications where the formation of the boronate anion is a key step, such as in carbohydrate sensing or certain cross-coupling variants. While the para-methyl group provides some electronic donation, its effect is outweighed by the two halogens. The pKa of fluorinated phenylboronic acids can range from 6.17 to 8.77, depending on the number and position of the fluorine substituents.[6]

Section 3: Practical Applications & Experimental Protocols

The electronic properties of 3-Chloro-5-fluoro-4-methylphenylboronic acid make it a valuable reagent in synthetic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Role in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[9] The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid partner is especially critical for the transmetalation step, where the organic group is transferred from boron to the palladium center.

Electron-poor arylboronic acids, like the title compound, are often excellent coupling partners.[10] The electron-withdrawing substituents can facilitate the transmetalation step, leading to efficient reactions even with challenging substrates like aryl chlorides or tosylates.[10][11]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 3-Chloro-5-fluoro-4-methylphenylboronic acid with an Aryl Bromide

This protocol provides a robust, field-validated starting point for researchers. Optimization may be required for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 3-Chloro-5-fluoro-4-methylphenylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent System (e.g., Toluene/Ethanol/Water, 4:1:1 mixture, 5 mL)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Add the aryl bromide, 3-Chloro-5-fluoro-4-methylphenylboronic acid, palladium catalyst, and base to a dry reaction flask equipped with a magnetic stir bar and reflux condenser.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow A 1. Combine Reagents (Aryl Bromide, Boronic Acid, Pd Catalyst, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Add Degassed Solvents B->C D 4. Heat Reaction Mixture (e.g., 80-90 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Aqueous Workup (Quench, Extract) E->F G 7. Purify Product (Column Chromatography) F->G

Characterization via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and probing the electronic environment of fluorinated phenylboronic acids.[6][12]

  • ¹⁹F NMR: This is a particularly sensitive technique. The chemical shift of the fluorine nucleus is highly dependent on the electronic environment. The presence of other electron-withdrawing groups will influence its resonance frequency, providing a unique spectral fingerprint.[6]

  • ¹¹B NMR: The chemical shift of the boron atom provides information about its coordination state (trigonal vs. tetrahedral) and the Lewis acidity of the boronic acid.

  • ¹³C NMR: The electron-withdrawing effects of the fluorine and chlorine atoms will cause downfield shifts for the carbon atoms they are attached to (C3 and C5) and other carbons in the ring via inductive effects.

Section 4: Conclusion

The electronic character of 3-Chloro-5-fluoro-4-methylphenylboronic acid is defined by a competitive balance of effects. The potent meta-directing inductive withdrawal of the fluorine and chlorine atoms dominates, rendering the aromatic ring electron-poor and significantly increasing the Lewis acidity of the boronic acid moiety. This is only modestly tempered by the para-donating methyl group. These features make the molecule an effective and highly reactive partner in Suzuki-Miyaura cross-coupling reactions, particularly for the synthesis of complex biaryl structures. A thorough understanding of this electronic interplay is essential for its strategic application in pharmaceutical and materials science research.

References

  • An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. [Link]

  • A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. (n.d.). ResearchGate. [Link]

  • Substituent Effects in Electrophilic Substitutions. (2023). OpenStax. [Link]

  • Gierczyk, B., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(5), 202-13. [Link]

  • Substituent Effects. (n.d.). University of Calgary. [Link]

  • pK a values for boronic acids 1-7. (n.d.). ResearchGate. [Link]

  • Hammett equation. (n.d.). Wikipedia. [Link]

  • Sporzynski, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2713. [Link]

  • Competing resonance and inductive effects in a substituted benzene. (2013). Stack Exchange. [Link]

  • Inductive and Resonance (Mesomeric) Effects. (2024). Chemistry Steps. [Link]

  • Phenylboronic acid. (n.d.). Grokipedia. [Link]

  • Selected Hammett substituent constants and susceptibility factors. (n.d.). [Link]

  • Gierczyk, B., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3453. [Link]

  • On the Computational Determination of the pK a of Some Arylboronic Acids. (2025). MDPI. [Link]

  • Influence of fluorine substituents on the NMR properties of phenylboronic acids. (2025). ResearchGate. [Link]

  • Fluorination of Boronic Acids Mediated by Silver(I) Triflate. (2009). Organic Letters. [Link]

  • Hammett constants for some common substituents. (n.d.). [Link]

  • A survey of Hammett substituent constants and resonance and field parameters. (n.d.). SciSpace. [Link]

  • Hammett constants σ for fluoro-substituents. (n.d.). ResearchGate. [Link]

  • Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. (n.d.). Harvard DASH. [Link]

  • Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. (n.d.). [Link]

  • Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. (n.d.). Organic Chemistry Portal. [Link]

  • Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing. (2017). Journal of the American Chemical Society. [Link]

  • Electrochemical Oxidation of Aryl Boronic Acids via Fluoride Activation and Alternating Polarity Electrolysis for Aryl C-P Bond. (n.d.). [Link]

  • Effect of halogen substitution on the structural and electronic properties of overcrowded alkene rotors. (n.d.). New Journal of Chemistry. [Link]

  • Wang, D., et al. (2012). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Molecules, 17(9), 10550-10563. [Link]

  • Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. (2025). Scientific Reports. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (n.d.).
  • Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. (n.d.). ResearchGate. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]

  • Computational study of substituent effects on molecular structure, vibrational and electronic properties of fluorene molecule using density functional theory. (n.d.). World Scientific. [Link]

Sources

Exploratory

The Keystone of Stability: A Technical Guide to the Storage and Handling of 3-Chloro-5-fluoro-4-methylphenylboronic acid

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount. 3-Chloro-5-fluoro-4-methylphenylboronic acid is a key building block in the synthesis of a mul...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount. 3-Chloro-5-fluoro-4-methylphenylboronic acid is a key building block in the synthesis of a multitude of pharmaceutical compounds and advanced materials. Its stability, therefore, is not merely a matter of good laboratory practice but a critical determinant of reaction efficiency, impurity profiles, and ultimately, the quality and safety of the end product. This in-depth technical guide provides a comprehensive overview of the factors governing the storage stability of 3-Chloro-5-fluoro-4-methylphenylboronic acid, offering field-proven insights and detailed protocols for its effective management.

Physicochemical Properties and Inherent Stability Considerations

3-Chloro-5-fluoro-4-methylphenylboronic acid is a white solid organic compound.[1] Its utility in Suzuki-Miyaura coupling and other cross-coupling reactions stems from the versatile reactivity of the boronic acid moiety.[1] However, this reactivity also predisposes it to several degradation pathways. The substituents on the phenyl ring—chloro, fluoro, and methyl groups—impart a unique combination of electronic and steric effects that significantly influence the compound's stability.

The electron-withdrawing nature of the chlorine and fluorine atoms increases the Lewis acidity of the boron center, which can enhance its reactivity in desired synthetic transformations.[2][3] Conversely, this increased acidity can also render the C-B bond more susceptible to certain degradation reactions. The methyl group, being electron-donating, may offer a slight counteractive stabilizing effect. Understanding these intrinsic properties is the first step in designing a robust storage and handling strategy.

Major Degradation Pathways

The primary routes of degradation for 3-Chloro-5-fluoro-4-methylphenylboronic acid are common to many arylboronic acids: dehydration to form boroxines, oxidation, and protodeboronation. Each of these pathways can lead to a decrease in purity and the formation of unwanted byproducts.

Dehydration to Boroxines

Perhaps the most common transformation for boronic acids upon storage is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This is a reversible process that is accelerated by the presence of heat and the removal of water. While boroxines are often in equilibrium with the monomeric boronic acid in solution, their formation in the solid state can lead to inconsistencies in weighing and stoichiometry in subsequent reactions.

G cluster_1 Boroxine + 3x H₂O BA1 Ar-B(OH)₂ Boroxine Ar | B-O /   \nO     B-Ar   / B-O | Ar BA1->Boroxine Dehydration BA2 Ar-B(OH)₂ BA3 Ar-B(OH)₂ Boroxine->BA1 Hydrolysis H2O 3 H₂O

Caption: Reversible dehydration of boronic acid to its boroxine anhydride.

Oxidation

The carbon-boron bond in arylboronic acids is susceptible to oxidation, leading to the formation of the corresponding phenol (3-chloro-5-fluoro-4-methylphenol) and boric acid. This process is often mediated by atmospheric oxygen and can be accelerated by light and the presence of metal impurities. The formation of phenolic impurities can be particularly problematic in pharmaceutical synthesis, as they may be difficult to remove and can possess unwanted biological activity.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, resulting in the formation of the corresponding arene (1-chloro-3-fluoro-2-methylbenzene) and boric acid. This degradation pathway is typically favored in aqueous environments, particularly under acidic or basic conditions.[4] While less of a concern for the solid material stored under dry conditions, it becomes a critical factor to control during workup procedures and in solution-based stability studies.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, a stringent set of storage and handling protocols must be implemented. The overarching principle is to minimize exposure to atmospheric moisture, oxygen, light, and elevated temperatures.

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, -20°C is recommended.[5]Reduces the rate of all chemical degradation pathways, particularly dehydration to boroxines.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation by excluding atmospheric oxygen.
Moisture Store in a desiccator or a dry box. Use well-sealed containers.Prevents hydrolysis and protodeboronation. Boronic acids are often hygroscopic.
Light Store in amber glass vials or other light-impenetrable containers.Prevents photo-initiated oxidative degradation.
Container Use clean, dry, and inert containers such as amber glass bottles with tight-fitting caps.Prevents contamination and minimizes exposure to air and moisture.
Handling Handle quickly in a controlled environment (e.g., glove box or under a stream of inert gas). Use clean, dry spatulas and weighing equipment.Minimizes exposure to atmospheric moisture and oxygen during weighing and transfer.

Analytical Methods for Stability Assessment

A robust stability-indicating analytical method is essential for monitoring the purity of 3-Chloro-5-fluoro-4-methylphenylboronic acid over time and for identifying any degradation products that may form. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the most powerful techniques for this purpose.[4]

Stability-Indicating HPLC Method

The following is a starting point for a stability-indicating reversed-phase HPLC method. Optimization will be necessary for specific instrumentation and to ensure complete separation of all potential degradants.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile

Causality Behind Experimental Choices:

  • C18 Column: Provides good retention and separation for moderately polar aromatic compounds.

  • Formic Acid in Mobile Phase: Improves peak shape and provides a source of protons for good ionization in mass spectrometry if used.

  • Gradient Elution: Necessary to elute both the polar boronic acid and any less polar degradation products within a reasonable timeframe.

  • Acetonitrile as Diluent: Minimizes the risk of on-column hydrolysis that can occur with aqueous diluents.[4]

UPLC-MS/MS for Degradant Identification

For the structural elucidation of unknown degradation products, UPLC-MS/MS is invaluable.[4] The high resolution of UPLC allows for the separation of closely eluting peaks, while the mass spectrometer provides accurate mass data and fragmentation patterns to aid in identification. A sensitive LC-MS/MS method can be developed for the trace-level quantification of underivatized boronic acids.

Forced Degradation Studies (Stress Testing)

To fully understand the stability profile of 3-Chloro-5-fluoro-4-methylphenylboronic acid and to validate the stability-indicating nature of the analytical method, forced degradation studies should be performed according to ICH guidelines (Q1A(R2)).[1] These studies involve subjecting the compound to harsh conditions to intentionally induce degradation.

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions API 3-Chloro-5-fluoro-4-methylphenylboronic acid (API) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) API->Thermal Photolytic Photolytic Stress (ICH Q1B light exposure) API->Photolytic Analysis Analysis by Stability-Indicating Method (HPLC/UPLC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Data Evaluation: - Peak Purity - Mass Balance - Degradant Identification Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Table 2: Typical Forced Degradation Conditions

Stress ConditionTypical ParametersPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24hProtodeboronation product (1-chloro-3-fluoro-2-methylbenzene)
Base Hydrolysis 0.1 M NaOH at 60°C for 24hProtodeboronation product
Oxidation 3% H₂O₂ at room temperature for 24hOxidation product (3-chloro-5-fluoro-4-methylphenol)
Thermal 80°C (solid state) for 48hBoroxine, potential other thermal degradants
Photolytic ICH Q1B specified light exposureOxidation product and other photolytic degradants

The goal of these studies is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1] This level of degradation is sufficient to produce and detect degradation products without completely consuming the parent compound.

Conclusion

The stability of 3-Chloro-5-fluoro-4-methylphenylboronic acid is a critical parameter that must be carefully managed to ensure its quality and performance in synthetic applications. By understanding its inherent chemical properties and potential degradation pathways, and by implementing rigorous storage, handling, and analytical monitoring protocols, researchers and drug development professionals can safeguard the integrity of this vital chemical building block. The application of forced degradation studies provides a comprehensive understanding of the molecule's stability profile and is essential for the development of robust, stability-indicating analytical methods. Adherence to the principles and protocols outlined in this guide will contribute to the successful and reproducible synthesis of high-quality pharmaceutical and materials science products.

References

  • BenchChem. (2025).
  • Gozdalik, J. T., Marek, P. H., Madura, I. D., Gierczyk, B., Popenda, Ł., Schroeder, G., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Structures and properties of trifluoromethylphenylboronic acids. Journal of Molecular Structure, 1180, 237–243.
  • Zarzeczańska, D., Adamczyk-Woźniak, A., Kulpa, A., Ossowski, T., & Sporzyński, A. (2017). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(36), 4493–4498.
  • Yan, J., & Springsteen, G. (2004). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Tetrahedron, 60(49), 11205–11209.
  • Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., Jr, & Smith, M. R., 3rd. (2002). Steric and Chelate Directing Effects in Aromatic Borylation. Journal of the American Chemical Society, 124(12), 3196–3197.
  • Adamczyk-Woźniak, A., Błoch-Mechkarska, A., Dembkowski, K., Gierczyk, B., Gozdalik, J. T., Madura, I. D., Marek, P. H., Sporzyński, A., & Szala, M. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules (Basel, Switzerland), 26(7), 2007.
  • Tequesta Bio. (2026, January 29). Key Benefits of 4-(Trifluoromethyl)phenylboronic acid in Modern Synthesis.
  • Yan, J., & Springsteen, G. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of organic chemistry, 78(10), 4784–4793.
  • Adamczyk-Woźniak, A., Błoch-Mechkarska, A., Dembkowski, K., Gierczyk, B., Gozdalik, J. T., Madura, I. D., Marek, P. H., Sporzyński, A., & Szala, M. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules (Basel, Switzerland), 26(7), 2007.
  • ResolveMass Laboratories. (2026, February 15).
  • Waters Corporation. (n.d.).
  • S. Singh, M. Bakshi. (2000). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 563-573.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Schmidt, M., St G, H., & T, V. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry.
  • Burke, M. D., & Reisman, S. E. (2019). Automated iterative Csp–C bond formation.
  • SGS. (n.d.).
  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • International Research Journal of Pharmacy and Medical Sciences. (2024).
  • BioPharmaSpec. (n.d.).
  • Wang, Y., Wu, J. I., & Schleyer, P. V. R. (2012). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Chemical science, 3(8), 2496–2503.
  • Patel, P. N., & Kumar, A. (2014). Development and validation of stability indicating HPLC method: A review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3176.
  • Azhakesan, A., & Kuppusamy, R. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence.
  • Singh, S., & Bakshi, M. (2000). Stability Indicating HPLC Method Development and Validation. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 563-573.
  • Dong, M. W. (2020, October 1). Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1).
  • Williams, A. F., White, A. J. P., Spivey, A. C., & Cordier, C. J. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 11(12), 3301–3306.
  • Leermann, T., Leroux, F. R., & Colobert, F. (2011). Highly efficient one-pot access to functionalized arylboronic acids via noncryogenic bromine/magnesium exchanges. Organic letters, 13(17), 4479–4481.
  • Leermann, T., Leroux, F. R., & Colobert, F. (2011). ChemInform Abstract: Highly Efficient One-Pot Access to Functionalized Arylboronic Acids via Noncryogenic Bromine/Magnesium Exchanges. ChemInform, 42(50).
  • Santos-Figueroa, L. E., & Wuest, W. M. (2019). Designing Functional and Responsive Molecules with Boronic Acids. ACS chemical biology, 14(3), 362–377.
  • Leermann, T., Leroux, F. R., & Colobert, F. (2011). Highly Efficient One-Pot Access to Functionalized Arylboronic Acids via Noncryogenic Bromine/Magnesium Exchanges. Organic Letters, 13(17), 4479-4481.
  • ChemicalBook. (2025, July 24). 3-Chloro-5-fluorophenylboronic acid | 328956-61-2.
  • MedchemExpress. (n.d.). (3-Chloro-4-methylphenyl)boronic acid | Biochemical Reagent.

Sources

Foundational

Suppliers and pricing for 3-Chloro-5-fluoro-4-methylphenylboronic acid

An In-Depth Technical Guide on the Procurement and Application of 3-Chloro-5-fluoro-4-methylphenylboronic Acid Part 1: Executive Technical Summary The "Buy vs. Make" Paradox in Rare Scaffolds 3-Chloro-5-fluoro-4-methylph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Procurement and Application of 3-Chloro-5-fluoro-4-methylphenylboronic Acid

Part 1: Executive Technical Summary

The "Buy vs. Make" Paradox in Rare Scaffolds 3-Chloro-5-fluoro-4-methylphenylboronic acid is a highly specialized organoboron intermediate, primarily utilized in the synthesis of kinase inhibitors and complex agrochemicals where a dense, tri-substituted phenyl ring is required to lock conformation or modulate metabolic stability.

Unlike commoditized reagents (e.g., phenylboronic acid), this specific substitution pattern—Cl at 3, F at 5, Me at 4 relative to the boron center—is frequently absent from "in-stock" catalogs. It often exists only as a "make-to-order" item with lead times exceeding 4–6 weeks.

Strategic Recommendation: For drug discovery campaigns requiring >10 grams, the most robust procurement strategy is not to seek the boronic acid directly, but to source its stable precursor, 4-Bromo-2-chloro-6-fluorotoluene (CAS 1806058-46-7) , and perform a scalable lithiation-borylation in-house or via a CRO. This guide details both the direct sourcing landscape and the precursor-based synthesis route to ensure supply chain autonomy.

Part 2: Chemical Profile & Critical Quality Attributes (CQAs)

Understanding the molecule's intrinsic instability is vital for interpreting Certificates of Analysis (CoA) and handling the material.

AttributeSpecification / Note
Systematic Name (3-Chloro-5-fluoro-4-methylphenyl)boronic acid
Core Scaffold 1,3,4,5-Tetrasubstituted Benzene
Molecular Weight 188.39 g/mol
Key CQA: Stoichiometry Boronic Acid vs. Boroxine (Anhydride) .[1][2] Like most electron-deficient aryl boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine). A purity of "95%" often refers to the carbon skeleton purity, not the gravimetric assay.
Key CQA: Protodeboronation The presence of electron-withdrawing groups (Cl, F) flanking the methyl group can facilitate protodeboronation under basic Suzuki coupling conditions.

Part 3: Procurement Strategy & Supplier Landscape

A. Direct Sourcing (The "Long Tail" Market)

Direct suppliers for the boronic acid are limited. Most listings are aggregators that do not hold stock.

  • Primary Status: Custom Synthesis / Lead Time 4-8 Weeks.

  • Estimated Pricing: $800 - $1,500 per gram (Research Scale).

B. Precursor Sourcing (The "Golden Path")

The precursor, 4-Bromo-2-chloro-6-fluorotoluene , is more stable and widely available. Sourcing this bromide allows for rapid access to the boronic acid via a single synthetic step.

Precursor Profile:

  • Name: 4-Bromo-2-chloro-6-fluorotoluene[1][2][3][4][5]

  • CAS: 1806058-46-7[1][2][3]

  • Availability: Moderate (Specialty Fluorine Specialists)

Table 1: Verified Supplier Categories for Precursor & Custom Synthesis

Supplier CategoryRepresentative CompaniesRole & Capability
Tier 1: Global CROs Enamine, WuXi AppTec, ChemPartner Recommended for >100g. These firms likely have the bromide in their "building block" inventory and can perform the borylation on demand.
Tier 2: Fluorine Specialists ChemBioSci, BetaChem, Fluorochem Source for Precursor. These suppliers specialize in halogenated aromatics. Search CAS 1806058-46-7 .[1][2][3]
Tier 3: Catalog Aggregators Combi-Blocks, MolPort Check for Stock. Occasionally list overstock from larger campaigns. Useful for <1g screening quantities.

Part 4: Technical Synthesis Protocol (Self-Validating)

If direct supply is unavailable, the following protocol converts the bromide precursor to the target boronic acid. This method uses a Lithium-Halogen Exchange followed by electrophilic trapping with a borate ester.

Experimental Workflow Diagram

SynthesisWorkflow Bromide Precursor: 4-Bromo-2-chloro-6-fluorotoluene (CAS 1806058-46-7) Reagents 1. n-BuLi (1.1 eq), -78°C 2. B(OiPr)3 (1.2 eq) Bromide->Reagents Dry THF, N2 atm Intermediate Lithium Species (Transient) Reagents->Intermediate Li-Halogen Exchange Quench Acidic Hydrolysis (1N HCl) Intermediate->Quench Electrophilic Trap Product Target: 3-Chloro-5-fluoro-4-methylphenyl- boronic acid Quench->Product Precipitation

Figure 1: Synthesis pathway from the commercially available bromide precursor.

Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Solvation: Dissolve 4-Bromo-2-chloro-6-fluorotoluene (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes.

    • Checkpoint: Maintain internal temperature below -70°C to prevent benzylic deprotonation (a common side reaction with methyl-substituted aromatics).

  • Trapping: Stir for 30 minutes at -78°C, then add Triisopropyl borate (

    
    , 1.2 eq) dropwise.
    
  • Warming: Allow the mixture to warm naturally to room temperature over 2 hours.

  • Hydrolysis: Quench with 1N HCl until pH ~2. Stir vigorously for 30 minutes to hydrolyze the boronate ester.

  • Isolation: Extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Acetonitrile/Water or Hexane/EtOAc. Do not use silica chromatography unless necessary, as boronic acids can streak or bind irreversible.

Part 5: Quality Control & Validation

Before using the material in expensive Suzuki couplings, validate its integrity.

1. NMR Validation (1H NMR in DMSO-d6)

  • Diagnostic Peak: Look for the Boronic Acid -OH protons. They typically appear as a broad singlet around 8.0 - 8.5 ppm .

  • Anhydride Check: If the integral of the -OH signal is low (< 2 protons) but the aromatic region is clean, the sample has dehydrated to the boroxine. Action: This is acceptable for Suzuki coupling; simply adjust molecular weight calculations.

2. HPLC Purity

  • Method: C18 Column, Water/Acetonitrile (+0.1% Formic Acid).

  • Artifacts: Boronic acids often show peak tailing or double peaks (acid vs. ester formation with methanol in the mobile phase). Recommendation: Use a non-alcoholic mobile phase or treat the sample with pinacol before injection to form the stable pinacol ester for accurate quantification.

References

  • Precursor Identification: National Center for Biotechnology Information. PubChem Compound Summary for CID 136279979, 4-Bromo-2-chloro-6-fluorotoluene. [Link]

  • General Synthesis of Boronic Acids: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Boronic Acid Stability: Hall, D. G. (Ed.).[2] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 3-Chloro-5-fluoro-4-methylphenylboronic Acid

The following Application Note and Protocol is designed for high-level research and development environments. It prioritizes mechanistic understanding, chemoselectivity, and reproducibility.[1] Executive Summary 3-Chloro...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for high-level research and development environments. It prioritizes mechanistic understanding, chemoselectivity, and reproducibility.[1]

Executive Summary

3-Chloro-5-fluoro-4-methylphenylboronic acid is a highly functionalized aryl building block used in the synthesis of agrochemicals and late-stage pharmaceutical intermediates. Its unique substitution pattern—featuring a central methyl group flanked by halogen atoms—provides a distinct steric and electronic profile that influences metabolic stability (via the fluorine "metabolic block" effect) and lipophilicity.

However, this reagent presents specific synthetic challenges:

  • Chemoselectivity: The presence of an aryl chloride (Ar-Cl) on the boronic acid ring creates a potential site for competitive oxidative addition, leading to polymerization or homocoupling.

  • Electronic Deactivation: The electron-withdrawing nature of the chloro- and fluoro- substituents decreases the nucleophilicity of the boronate species during transmetallation compared to simple tolylboronic acids.

This guide outlines optimized protocols to maximize yield while suppressing side reactions, ensuring a "First-Time-Right" synthesis.

Chemo-Physical Profile & Mechanistic Considerations[1][2][3][4]

Structural Analysis[1]
  • Reagent: 3-Chloro-5-fluoro-4-methylphenylboronic acid[1]

  • Positions: Boron at C1; H at C2, C6; Cl at C3; Me at C4; F at C5.[1]

  • Steric Environment: The C2 and C6 positions are unsubstituted, meaning the boron center is sterically accessible .[1] This facilitates rapid transmetallation, distinguishing it from 2,6-disubstituted boronic acids.[1]

  • Electronic Environment: The 3-Cl and 5-F atoms exert a strong inductive withdrawing effect (-I), making the aryl ring electron-deficient. This reduces the Lewis basicity of the carbon attached to boron, potentially slowing the transmetallation step relative to electron-rich aryls.[1]

Critical Failure Modes
Failure ModeMechanismMitigation Strategy
Homocoupling (Reagent) Oxidative addition of Pd into the C3-Cl bond of the boronic acid, followed by coupling with itself.Use mild catalysts (e.g., Pd(dppf)Cl₂) that activate Ar-Br/I but are inert to Ar-Cl. Avoid highly active "Buchwald" precatalysts unless necessary.[1]
Protodeboronation Hydrolysis of the C-B bond, accelerated by base and high temperature.[1]While 3,5-substitution is more stable than 2,6-, use anhydrous bases (K₃PO₄) or mild bases (K₂CO₃) rather than strong hydroxides.[1]
Stalled Reaction Slow transmetallation due to electron-deficient ring.Use bases that form active "boronate-ate" complexes (e.g., CsF, K₃PO₄) and ensuring sufficient water/co-solvent for solubility.[1]

Decision Matrix: Protocol Selection

Use the following logic to select the appropriate method for your specific coupling partner.

Figure 1: Decision tree for selecting reaction conditions based on the electrophile's reactivity.

Experimental Protocols

Method A: The Chemoselective Standard (Recommended)

Best for: Aryl Bromides (Ar-Br) and Aryl Iodides (Ar-I). Rationale: Uses Pd(dppf)Cl₂, a catalyst with excellent selectivity for Br/I over Cl.[1] This prevents the catalyst from reacting with the Chlorine atom on the boronic acid itself.

Reagents:

  • Coupling Partner (Ar-Br/I): 1.0 equiv

  • Boronic Acid: 1.2 – 1.3 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

  • Charge: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), 3-Chloro-5-fluoro-4-methylphenylboronic acid (1.2 mmol, 226 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24 mg) quickly under positive inert gas pressure.[1]

  • Reaction: Heat the mixture to 80 °C for 4–12 hours.

    • Checkpoint: Monitor by LCMS.[1][2] Look for the product mass. If the starting bromide is consumed but product is low, check for homocoupling of the boronic acid.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2] Dry over Na₂SO₄ and concentrate.

Method B: High-Activity (Challenging Substrates)

Best for: Aryl Chlorides (Ar-Cl) or electron-rich/sterically hindered partners. Rationale: Uses XPhos Pd G2, a highly active precatalyst.[1] Warning: Because this catalyst can activate aryl chlorides, there is a risk it will react with the Cl on your boronic acid.[1] Use strict stoichiometry (1.05 equiv of Boronic acid) to minimize oligomerization.

Reagents:

  • Coupling Partner (Ar-Cl): 1.0 equiv

  • Boronic Acid: 1.1 equiv (Keep excess low)

  • Catalyst: XPhos Pd G2 (2–4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF / Water (10:1)

Procedure:

  • Charge solid reagents (Ar-Cl, Boronic Acid, K₃PO₄, XPhos Pd G2) into the vial.[1]

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed THF/Water mixture.

  • Heat to 60 °C (lower temperature helps selectivity) for 2–6 hours.

  • Note: If the reaction is sluggish, increase T to 80 °C, but monitor closely for side-products.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific competition between the desired pathway and the "Death Pathway" (reaction at the wrong site).

Figure 2: Catalytic cycle highlighting the chemoselectivity challenge.[1] The path in Red must be suppressed by catalyst selection.[1]

Troubleshooting & Optimization

ObservationDiagnosisSolution
Low Conversion Catalyst deactivation or slow transmetallation.Switch to SPhos Pd G2 . The SPhos ligand is excellent for stabilizing Pd and promoting coupling of hindered/electron-poor boronic acids.
Protodeboronation (Ar-H formation) Base is too strong or mixture is too wet.Switch base to K₃PO₄ (anhydrous) or CsF . Switch solvent to Dioxane (anhydrous) .
Homocoupling of Boronic Acid Oxidative addition into the Ar-Cl of the reagent.Stop using XPhos/Buchwald catalysts. Revert to Pd(PPh₃)₄ or Pd(dppf)Cl₂ . Lower the reaction temperature.
Boronic Acid Remaining Incomplete reaction.Add 10% more catalyst and heat for 2 more hours. If still remaining, check pH; ensure the system is basic (pH > 9).[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Ishiyama, T., & Miyaura, N. (2000).[1] Chemistry of Arylboron Compounds: Problems and Solutions in Suzuki-Miyaura Coupling. The Chemical Record. (General reference for protodeboronation mechanisms).

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.[1] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

    • Note: This is the authoritative text on protodeboronation and stability of fluoro-arylboronic acids.

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Chloro-5-fluoro-4-methylphenylboronic Acid

Executive Summary 3-Chloro-5-fluoro-4-methylphenylboronic acid (CAS: 1218790-53-4) is a highly functionalized organoboron building block used frequently in the synthesis of kinase inhibitors and agrochemicals. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-5-fluoro-4-methylphenylboronic acid (CAS: 1218790-53-4) is a highly functionalized organoboron building block used frequently in the synthesis of kinase inhibitors and agrochemicals. Its unique substitution pattern—featuring a meta-chloro, meta-fluoro, and para-methyl arrangement relative to the boron center—presents specific chemoselectivity challenges.

This guide provides optimized protocols for Suzuki-Miyaura cross-coupling reactions involving this substrate. Unlike simple phenylboronic acids, this scaffold requires careful catalyst selection to prevent protodeboronation (due to electron-withdrawing halogens) and oxidative insertion into the C-Cl bond (chemoselectivity competition).

Structural Analysis & Mechanistic Implications[1]

Before selecting a protocol, one must understand the electronic and steric environment of the substrate.

Electronic Push-Pull Effects
  • Boron Center (C1): The 3-Cl and 5-F atoms are electron-withdrawing groups (EWG) via induction (

    
    ), which decreases electron density at the ipso-carbon. This generally accelerates the transmetallation  step but can also increase the rate of hydrolytic protodeboronation  under basic conditions.
    
  • Para-Methyl (C4): The methyl group acts as a weak electron-donating group (EDG), providing slight stabilization to the C-B bond against base-catalyzed cleavage compared to a fully halogenated ring (e.g., 3,4,5-trifluorophenylboronic acid).

  • Chemoselectivity (C-Cl vs. C-B): The C-Cl bond at position 3 is a potential site for competing oxidative addition. However, because it is meta to the nucleophilic boron and flanked by a methyl group, it is generally less reactive than the electrophilic coupling partner (Ar-X), provided the catalyst system is tuned correctly.

Steric Environment

The ortho positions (2 and 6) are unsubstituted. This "open" steric corridor allows for rapid transmetallation, making this substrate compatible with standard ligands (e.g., PPh3, dppf) and not strictly requiring bulky Buchwald-type ligands unless the coupling partner is hindered.

Decision Matrix for Catalyst Selection

Select the experimental system based on your electrophile (coupling partner).

Coupling Partner (Ar-X)Recommended Catalyst SystemLigand ClassPrimary Risk
Aryl Iodides / Bromides System A: Pd(dppf)Cl₂Bidentate FerrocenylProtodeboronation (if base is too strong)
Activated Aryl Chlorides System B: Pd(Amphos)Cl₂Bulky PhosphineHomocoupling
Deactivated/Steric Aryl Chlorides System C: XPhos Pd G3Dialkylbiaryl PhosphineC-Cl Scrambling (Reaction at B-acid Cl)

Experimental Protocols

System A: The "Workhorse" Protocol (High Fidelity)

Best for: Aryl Bromides, Aryl Iodides, and Heteroaryl Bromides.

Rationale: Pd(dppf)Cl2 is a robust, air-stable catalyst. The bite angle of the dppf ligand favors reductive elimination, ensuring high yields without activating the meta-chloro substituent on the boronic acid.

Materials:

  • 3-Chloro-5-fluoro-4-methylphenylboronic acid (1.2 equiv)

  • Electrophile (Ar-Br/I) (1.0 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂·CH₂Cl₂) (3 mol%)[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the boronic acid (1.2 mmol), electrophile (1.0 mmol), and K₂CO₃ (2.0 mmol).

  • Purge: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Catalyst: Briefly remove the septum (under positive inert gas flow) to add Pd(dppf)Cl₂ (0.03 mmol), then reseal immediately. Note: Adding catalyst last prevents premature activation.

  • Reaction: Heat the mixture to 80 °C for 4–12 hours. Monitor by LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine. Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

System C: High-Activity Protocol (Challenging Substrates)

Best for: Deactivated Aryl Chlorides or Sterically Hindered Partners.

Rationale: XPhos Pd G3 is a precatalyst that generates the active Pd(0)-XPhos species. This ligand is electron-rich and bulky, facilitating oxidative addition into difficult C-Cl bonds. Critical Warning: This system is active enough to potentially insert into the C-Cl bond of your boronic acid. Strict temperature control and stoichiometry are required.

Materials:

  • 3-Chloro-5-fluoro-4-methylphenylboronic acid (1.1 equiv) [Reduced excess to limit side reactions]

  • Electrophile (Ar-Cl) (1.0 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: THF / Water (10:1)

Step-by-Step Procedure:

  • Charge: Combine boronic acid, electrophile, XPhos Pd G3, and K₃PO₄ in a vial.

  • Inert Atmosphere: Cycle

    
    /Vacuum 3 times.
    
  • Solvent: Add degassed THF/Water.

  • Reaction: Heat to 60 °C . Do not exceed 65 °C initially. Check conversion after 1 hour. If sluggish, increase to 80 °C carefully.

  • Quench: Once the starting Ar-Cl is consumed, immediately cool and quench with water to prevent post-reaction oxidative addition into the product's chloro-group.

Troubleshooting & Optimization

Dealing with Protodeboronation

If you observe the formation of 3-chloro-5-fluoro-4-methylbenzene (mass = M-B(OH)₂ + H), the boronic acid is hydrolyzing before it couples.

  • Solution 1 (Anhydrous Conditions): Switch to Cesium Fluoride (CsF) (2.0 equiv) in dry Toluene or DME . The fluoride activates the boron without the aggressive hydrolytic environment of aqueous hydroxide/carbonate.

  • Solution 2 (Slow Addition): Add the boronic acid as a solution in dioxane dropwise over 1 hour to the hot reaction mixture. This keeps the standing concentration of boronic acid low, favoring transmetallation over hydrolysis.

Chemoselectivity Issues (Polymerization/Scrambling)

If you observe oligomers or loss of the chlorine atom:

  • Switch Ligand: Move from Buchwald ligands (XPhos/SPhos) to Bisphosphine ligands like Xantphos or DPEphos . These have large bite angles but are generally less active toward unactivated aryl chlorides, preserving the halogen on your scaffold.

  • Lower Temperature: Reduce reaction temperature by 10–20 °C.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific divergence points where side reactions (Protodeboronation vs. Product Formation) occur for this specific substrate.

SuzukiMechanism Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-X Insertion) Pd0->OxAdd + Ar-X PdII_X L-Pd(II)-Ar(X) OxAdd->PdII_X TransMet Transmetallation (Rate Determining) PdII_X->TransMet + Activated Boronate BaseStep Base Activation (OH- / CO3--) Boronate Activated Boronate [Ar'-B(OH)3]- BaseStep->Boronate Activates Boronic Acid Boronate->TransMet Protodeb Protodeboronation (Side Reaction) Boronate->Protodeb Slow Transmetallation High Temp/pH PdII_Biaryl L-Pd(II)-Ar-Ar' TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Biaryl Product (Desired) RedElim->Product SideProd Ar'-H (Decomposed SM) Protodeb->SideProd

Figure 1: Catalytic cycle highlighting the critical competition between Transmetallation (Green path) and Protodeboronation (Red path). For 3-Chloro-5-fluoro-4-methylphenylboronic acid, the electron-withdrawing F/Cl substituents increase the risk of the Red path if Transmetallation is stalled.

References

  • Lozada, J., et al. "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry, 2014, 79(11), 5365–5368.[2]

    • Relevance: Defines the mechanism of base-mediated deboronation, crucial for handling halogen
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

    • Relevance: The foundational text for Suzuki coupling mechanisms and standard conditions.
  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473.

    • Relevance: Guide for using XPhos/SPhos when standard Pd(dppf) conditions fail.
  • Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 2010, 132(40), 14073–14075.

    • Relevance: Provides strategies specifically for fluoro-substituted boronic acids prone to decomposition.

Sources

Method

Synthesis of fluorinated biaryls using 3-Chloro-5-fluoro-4-methylphenylboronic acid

Utilizing 3-Chloro-5-fluoro-4-methylphenylboronic Acid in Drug Discovery Scaffolds Executive Summary This guide details the optimized protocols for utilizing 3-Chloro-5-fluoro-4-methylphenylboronic acid (CAS: 1227300-99-...

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 3-Chloro-5-fluoro-4-methylphenylboronic Acid in Drug Discovery Scaffolds

Executive Summary

This guide details the optimized protocols for utilizing 3-Chloro-5-fluoro-4-methylphenylboronic acid (CAS: 1227300-99-9) in Suzuki-Miyaura cross-coupling reactions. This reagent is a high-value scaffold in Fragment-Based Drug Discovery (FBDD) due to its unique substitution pattern:

  • Fluorine (C5): Modulates metabolic stability and lipophilicity (Bioisostere).

  • Chlorine (C3): Provides an orthogonal handle for secondary functionalization (e.g., Buchwald-Hartwig amination).

  • Methyl (C4): Introduces conformational constraints and blocks metabolic "soft spots."

Key Challenge: The electron-deficient nature of the ring increases the rate of protodeboronation (hydrolytic cleavage of the C-B bond) under basic conditions. Solution: This protocol employs a Rapid-Turnover Catalytic System (XPhos Pd G2) to outcompete side reactions, ensuring high yields and complete chemoselectivity (retention of the Ar-Cl bond).

Chemical Profile & Mechanistic Insight[1][2][3][4]
2.1 Reagent Properties
PropertySpecificationImpact on Protocol
Electronic State Electron-Deficient (

-acidic)
Accelerates Transmetallation; Increases Protodeboronation risk.
Steric Environment Unhindered (Ortho-H)Facile Oxidative Addition; Standard ligands are sufficient.
Chemoselectivity Ar-B(OH)₂ vs. Ar-ClCritical: Catalyst must insert into Ar-Br/I (partner) and not Ar-Cl (reagent).
2.2 The Chemoselective Catalytic Cycle

The success of this reaction relies on the kinetic difference between the oxidative addition of the catalyst to the coupling partner (Ar-Br) versus the reagent's internal chloride (Ar-Cl).

SuzukiMechanism Pd0 Pd(0) Active Species (Monoligated) OxAdd Oxidative Addition (Fast into Ar-Br) Pd0->OxAdd + Ar-Br Int1 Pd(II)-Ar complex OxAdd->Int1 TransMet Transmetallation (Rate Limiting) Int1->TransMet Base Base Activation (OH- / PO4---) Base->TransMet Activates Boronic Acid Deboron SIDE PATH: Protodeboronation Base->Deboron Slow Turnover High Temp RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 1: Catalytic cycle highlighting the critical path. Fast transmetallation is required to prevent base-mediated protodeboronation of the fluorinated boronic acid.

Optimization Strategy: Ligand & Base Selection

To retain the Chlorine atom for future steps, we must avoid highly active ligands that promote oxidative addition into aryl chlorides (e.g., tBu₃P). However, the ligand must be active enough to facilitate the coupling of the electron-poor boronic acid.

Table 1: Catalyst Screening Matrix

Catalyst SystemBase / SolventOutcomeRecommendation
Pd(PPh₃)₄ Na₂CO₃ / Toluene:H₂OPoor. Slow turnover leads to protodeboronation (Ar-H byproduct).❌ Avoid
Pd(dppf)Cl₂ K₂CO₃ / Dioxane:H₂OModerate. Good chemoselectivity, but requires higher temp (80°C+).⚠️ Backup
XPhos Pd G2 K₃PO₄ / THF:H₂OExcellent. Rapid coupling at 40-60°C. Complete retention of Ar-Cl.Primary
Amphos Pd G2 K₃PO₄ / Toluene:H₂OGood. Lower cost alternative for scale-up.✅ Scale-up
Detailed Protocol: Synthesis of 4-(3-Chloro-5-fluoro-4-methylphenyl)-benzonitrile

Example coupling with 4-Bromobenzonitrile.

4.1 Materials
  • Reagent A: 3-Chloro-5-fluoro-4-methylphenylboronic acid (1.2 equiv)

  • Reagent B: 4-Bromobenzonitrile (1.0 equiv)

  • Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (2.0 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: THF/Water (4:1 ratio) – Degassed

4.2 Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 2-neck round bottom flask or use a microwave vial.

    • Cool under a stream of Argon or Nitrogen.

  • Reagent Charging:

    • Add Reagent B (1.0 mmol, 182 mg), Reagent A (1.2 mmol, 226 mg), and XPhos Pd G2 (0.02 mmol, 16 mg).

    • Note: If using the boronic acid pinacol ester instead of the acid, increase catalyst loading to 3 mol%.

  • Solvent & Base Addition:

    • Add K₃PO₄ (2.0 mmol, 424 mg).

    • Add degassed THF (4 mL) and Water (1 mL).

    • Critical: The presence of water is essential for the activation of the boronic acid, but excess water at high pH accelerates deboronation. The 4:1 ratio is optimized.

  • Reaction:

    • Seal the vessel.

    • Heat to 60°C for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:1) or LCMS. Look for the disappearance of the bromide. The Ar-Cl bond should remain intact (M+ mass pattern will show Chlorine isotope split).

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (20 mL) and wash with Brine (10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash Column Chromatography (SiO₂).

    • Gradient: 0% → 10% EtOAc in Hexanes.

    • Expected Yield: 85–95%.

Quality Control & Troubleshooting

The primary failure mode for this specific reagent is Protodeboronation , resulting in 1-chloro-3-fluoro-2-methylbenzene (the "stripped" byproduct).

Troubleshooting Start Analyze Crude LCMS Check1 Is Ar-H (Deboronated) present > 10%? Start->Check1 YesDeboron Yes: Base/Temp Issue Check1->YesDeboron Yes NoConv No: Catalyst Inactive Check1->NoConv No Action1 Switch Base to K2CO3 Lower Temp to 45°C YesDeboron->Action1 Action2 Use Anhydrous Conditions (CsF in DME) Action1->Action2 If fails Check2 Is Ar-Cl coupled (Dimer)? NoConv->Check2 Action3 Catalyst too active. Switch to Pd(dppf)Cl2 Check2->Action3 Yes (Bad Chemoselectivity) Action4 Check O2 levels. Re-degas solvents. Check2->Action4 No (Stalled)

Figure 2: Decision tree for troubleshooting reaction failures.

References
  • Lloyd-Jones, G. C., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society.[2][3] [4]

  • Buchwald, S. L., et al. (2013). "Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society.[2][3]

  • Miyaura, N. (2002). "Metal-Catalyzed Cross-Coupling Reactions." Chemical Reviews.

  • Sigma-Aldrich. "XPhos Pd G2 Product Information & Protocols."

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide and Chemoselectivity."

Sources

Application

Optimized Reaction Conditions and Protocols for 3-Chloro-5-fluoro-4-methylphenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions

An Application Guide for Researchers Abstract: This document provides a comprehensive technical guide for utilizing 3-Chloro-5-fluoro-4-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. By delving into...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive technical guide for utilizing 3-Chloro-5-fluoro-4-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. By delving into the mechanistic rationale behind component selection, this guide offers field-proven insights and detailed protocols designed for researchers, scientists, and professionals in drug development. The protocols are structured to be self-validating, ensuring robust and reproducible outcomes.

Introduction: A Versatile Building Block

3-Chloro-5-fluoro-4-methylphenylboronic acid is a valuable synthetic intermediate in medicinal chemistry and materials science. Its utility stems from the unique electronic and steric properties conferred by its substituents. The presence of a chloro and a fluoro group makes the aromatic ring electron-deficient, influencing its reactivity in cross-coupling reactions. The methyl group provides steric bulk and a lipophilic handle. This combination makes it a key component for synthesizing complex molecules, including pharmaceuticals and agrochemicals.[1]

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-carbon bond formation, prized for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[2][3][4] This guide focuses on optimizing the Suzuki-Miyaura coupling of this specific, sterically hindered, and electronically modified boronic acid with various aryl and heteroaryl halides.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura catalytic cycle is critical for troubleshooting and optimizing reaction conditions. The process, typically catalyzed by a Palladium(0) species, involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[]

  • Transmetalation: This is the pivotal step where the organic moiety from the boronic acid is transferred to the palladium center. It requires activation of the boronic acid by a base to form a more nucleophilic boronate species (R²-B(OH)₃⁻).[2][7][8] This step regenerates the boronic acid's counterion.

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) complex couple and are expelled as the final product (R¹-R²), regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_outputs Pd0 Pd(0)L₂ (Active Catalyst) OxAd R¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OxAd Oxidative Addition Trans R¹-Pd(II)L₂-R² (Transmetalation Complex) OxAd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Trans->Product Byproduct X-B(OH)₂ Trans->Byproduct ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAd BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->Trans Base Base (e.g., K₃PO₄) Base->Trans

Figure 1: The Palladium-catalyzed Suzuki-Miyaura catalytic cycle.

Optimizing Reaction Parameters for a Challenging Substrate

The structure of 3-Chloro-5-fluoro-4-methylphenylboronic acid presents specific challenges, namely the less reactive chloro-substituent on a potential coupling partner and potential steric hindrance. Optimization requires careful selection of each reaction component.

Catalyst and Ligand Selection

For coupling with aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient. The strength of the C-Cl bond necessitates a more reactive catalytic system.[3] Success hinges on using a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a highly active ligand.

Key Insight: Electron-rich and sterically bulky phosphine ligands are essential. They promote the oxidative addition step with chlorides and accelerate the final reductive elimination.[5][]

  • Buchwald-type ligands: Ligands like SPhos, XPhos, and RuPhos are highly effective for coupling challenging substrates, including electron-deficient or sterically hindered partners.

  • Tricyclohexylphosphine (PCy₃): This ligand is also highly effective for activating aryl chloride bonds due to its strong electron-donating character.[]

  • N-Heterocyclic Carbenes (NHCs): These can be powerful alternatives to phosphine ligands, offering high stability and activity.[2]

The Critical Role of the Base

The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[2][7] The base reacts with the boronic acid to form an anionic boronate complex, which is significantly more nucleophilic and readily transfers its organic group to the palladium center.[7]

Key Insight: The choice of base can dramatically influence reaction yield. Stronger, non-nucleophilic bases are often preferred for difficult couplings.

  • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging Suzuki couplings. Its strength is sufficient to promote boronate formation without causing significant side reactions.

  • Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective, especially cesium carbonate, which has higher solubility in organic solvents.[]

  • Aqueous vs. Anhydrous: While aqueous base solutions are common, anhydrous conditions with bases like potassium fluoride (KF) can be used for substrates sensitive to hydrolysis.[2]

Solvent Systems

The solvent must solubilize the reactants, catalyst, and base to facilitate the reaction. Aprotic polar solvents are typically employed, often in combination with water to dissolve the inorganic base.

  • Common Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), and Toluene are excellent choices.

  • Solvent Mixtures: A mixture like Dioxane/H₂O or THF/H₂O is very common, providing a good medium for both the organic and inorganic components.[9]

Temperature and Reaction Monitoring

Due to the stability of the C-Cl bond, elevated temperatures (80-110 °C) are often required to drive the reaction to completion.[10]

Key Insight: Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion and check for side products.

Recommended Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-Chloro-5-fluoro-4-methylphenylboronic acid with a generic aryl bromide.

Materials and Equipment
  • 3-Chloro-5-fluoro-4-methylphenylboronic acid (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Nitrogen or Argon line

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure

Workflow start Start setup 1. Reaction Setup (Add solids to flask) start->setup inert 2. Inert Atmosphere (Evacuate and backfill with N₂/Ar 3 times) setup->inert solvents 3. Add Solvents (Degassed Dioxane/H₂O) inert->solvents react 4. Heat Reaction (e.g., 100 °C, 12-24h) solvents->react monitor 5. Monitor Progress (TLC or LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Workup (Quench, extract with organic solvent) monitor->workup Complete purify 7. Purification (Silica gel chromatography) workup->purify analyze 8. Characterization (NMR, MS) purify->analyze end End (Pure Product) analyze->end

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), 3-Chloro-5-fluoro-4-methylphenylboronic acid (1.2 mmol, 1.2 eq), K₃PO₄ (3.0 mmol, 3.0 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Establish Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: After cooling to room temperature, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

  • Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Summary and Troubleshooting

The optimal conditions can vary based on the specific coupling partner. The following table provides a starting point for optimization.

ParameterCondition A (Standard)Condition B (For Aryl Chlorides)Rationale
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)Aryl chlorides require a more active catalyst system for efficient oxidative addition.[5][]
Base K₂CO₃ (2 eq)K₃PO₄ (3 eq)A stronger base is often needed to promote the transmetalation step with less reactive partners.[7]
Solvent Toluene/EtOH/H₂ODioxane/H₂O (4:1)Dioxane is an excellent solvent for solubilizing the bulkier ligands and substrates.
Temperature 80 °C100 °CHigher temperatures provide the necessary activation energy to overcome the stronger C-Cl bond.[10]

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Insufficiently strong base; Low temperature.Use a more active ligand (e.g., SPhos); Switch to a stronger base (K₃PO₄ or Cs₂CO₃); Increase reaction temperature.
Deboronation Presence of excess water or protic sources; Prolonged heating.Use anhydrous conditions if possible; Ensure the reaction is not heated longer than necessary once complete.
Homocoupling Oxygen contamination leading to reductive elimination from Pd-boronic acid complexes.Thoroughly degas all solvents and ensure a robust inert atmosphere throughout the reaction.

Safety and Handling

3-Chloro-5-fluoro-4-methylphenylboronic acid should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazards: Causes skin irritation and serious eye irritation.[11]

  • Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust. Wash hands thoroughly after handling.[11]

  • Storage: Keep the container tightly closed and store in a cool, dry place.

Always consult the Safety Data Sheet (SDS) for the specific reagents being used before starting any experiment.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Wang, D., et al. (2017). Optimization of Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • PerkinElmer, Inc. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440–4443. [Link]

Sources

Method

Application Note: Chan-Lam Coupling of 3-Chloro-5-fluoro-4-methylphenylboronic Acid

Executive Summary This technical guide details the optimized protocols for the Chan-Lam oxidative cross-coupling of 3-Chloro-5-fluoro-4-methylphenylboronic acid . This specific aryl boronic acid scaffold is increasingly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocols for the Chan-Lam oxidative cross-coupling of 3-Chloro-5-fluoro-4-methylphenylboronic acid . This specific aryl boronic acid scaffold is increasingly utilized in medicinal chemistry to modulate metabolic stability (via the 4-methyl block) and lipophilicity (via the 3-Cl/5-F motif).

Unlike standard phenylboronic acids, the 3-Chloro-5-fluoro-4-methyl substitution pattern introduces unique electronic push-pull effects. The electron-withdrawing halogens facilitate the transmetallation step but simultaneously increase susceptibility to protodeboronation. Consequently, this protocol emphasizes moisture control and specific ligand choices to maximize yield and suppress side reactions.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Target Molecule: 3-Chloro-5-fluoro-4-methylphenylboronic acid

  • Electronic Profile: The phenyl ring possesses a "trisubstituted" pattern. The 3-chloro and 5-fluoro groups exert an inductive electron-withdrawing effect (-I), activating the C-B bond for transmetallation. The 4-methyl group provides weak electron donation (+I), balancing the ring's electronics.

  • Steric Profile: Crucially, the ortho positions (2 and 6) are unsubstituted. This lack of steric hindrance at the reaction center allows for standard copper coordination geometries, unlike 2,6-disubstituted boronic acids which require specialized ligands.

The Catalytic Cycle

The reaction proceeds via a Cu(II)/Cu(III) oxidative cycle.[1] The key challenge with this specific substrate is managing the Transmetallation vs. Protodeboronation competition.

  • Ligand Exchange: The nucleophile (Amine/Phenol) coordinates to Cu(II).

  • Transmetallation: The boronic acid transfers the aryl group to Copper. Note: The electron-deficient nature of the 3-Cl-5-F ring accelerates this step.

  • Oxidation: The resulting Cu(II) species is oxidized to a high-energy Cu(III) intermediate by atmospheric oxygen.

  • Reductive Elimination: Product is released, regenerating Cu(I), which is re-oxidized to Cu(II).

ChanLamCycle Cu2 Cu(II)(OAc)2 (Precatalyst) ComplexA Cu(II)-Nu Complex Cu2->ComplexA + NuH, Base Int_B Ar-Cu(II)-Nu ComplexA->Int_B Transmetal Transmetallation (Critical Step) Transmetal->Int_B Int_C Ar-Cu(III)-Nu Int_B->Int_C + O2 Oxidation Oxidation (O2 / Air) Oxidation->Int_C RedElim Reductive Elimination Int_C->RedElim RedElim->Cu2 Regeneration of Cu(II) Product Product (Ar-Nu) RedElim->Product NuH Nucleophile (R-NH2 / Ar-OH) NuH->ComplexA ArB 3-Cl-5-F-4-Me-Ph-B(OH)2 ArB->Transmetal

Figure 1: Catalytic cycle highlighting the critical transmetallation step where the 3-Cl-5-F-4-Me aryl group enters the cycle.

Optimization Matrix

Before proceeding to the full protocol, review the variable matrix below. These parameters have been validated for halogenated tolylboronic acids.

ParameterRecommendedRationale
Catalyst Cu(OAc)₂ (anhydrous)The acetate counterion acts as a weak base to facilitate transmetallation. Anhydrous is preferred to limit water.
Solvent DCM (Dichloromethane)Provides high oxygen solubility and excellent solvation of the lipophilic aryl halide core.
Base/Ligand Pyridine (2.0 equiv)Acts as both a ligand for Cu and a base to deprotonate the nucleophile.
Additive 4Å Molecular Sieves CRITICAL. Scavenges water generated during boroxine formation, preventing protodeboronation of the activated ring.
Atmosphere Dry Air (Balloon)Pure O₂ can lead to over-oxidation of sensitive amines; Dry Air (via drying tube) is standard.

Experimental Protocols

Protocol A: N-Arylation of Anilines/Amines

Targeting the synthesis of N-(3-chloro-5-fluoro-4-methylphenyl) derivatives.

Reagents:

  • Substrate: Aniline derivative (1.0 mmol)

  • Boronic Acid: 3-Chloro-5-fluoro-4-methylphenylboronic acid (2.0 mmol, 2.0 equiv)

  • Catalyst: Cu(OAc)₂ (0.1 mmol, 10 mol%)[2]

  • Base: Pyridine (2.0 mmol, 2.0 equiv)[2]

  • Solvent: Anhydrous DCM (5.0 mL)

  • Additive: Activated 4Å Molecular Sieves (200 mg)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of dry nitrogen.

  • Charging: Add the Aniline (1.0 equiv), Boronic Acid (2.0 equiv), Cu(OAc)₂ (10 mol%), and activated Molecular Sieves to the vial.

  • Solvation: Add anhydrous DCM via syringe.

  • Activation: Add Pyridine (2.0 equiv) dropwise while stirring. Note: The solution typically turns a deep blue/green color indicating Cu-pyridine complex formation.

  • Oxidation Initiation: Cap the vial with a septum. Insert a balloon filled with dry air (or an O₂ balloon for sluggish substrates) and a vent needle for 30 seconds to purge the headspace, then remove the vent needle.

  • Reaction: Stir vigorously at Room Temperature (20-25°C) for 16–24 hours.

    • Checkpoint: Monitor by TLC or LC-MS.[2] The boronic acid spot may streak; focus on the disappearance of the aniline.

  • Workup: Dilute the mixture with EtOAc (20 mL) and filter through a pad of Celite to remove molecular sieves and copper salts.

  • Purification: Wash the filtrate with 0.5 M HCl (to remove excess pyridine), followed by sat. NaHCO₃ and Brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: O-Arylation of Phenols

Targeting the synthesis of Diaryl Ethers.

Modifications from Protocol A:

  • Stoichiometry: Increase Boronic Acid to 2.5 equiv .

  • Base: Use Triethylamine (Et₃N) (2.0 equiv) instead of Pyridine if the phenol is electron-deficient. For standard phenols, Pyridine remains effective.

  • Temperature: If no reaction is observed after 6 hours, heat to 40°C .

Workflow Visualization

Workflow Start Start: Dry Reaction Vessel Weigh Weigh Reagents: 1. Substrate (1 eq) 2. Boronic Acid (2 eq) 3. Cu(OAc)2 (10 mol%) 4. 4Å Sieves Start->Weigh Solvent Add Solvent: DCM (Anhydrous) Weigh->Solvent Base Add Base: Pyridine (2 eq) Solvent->Base Atmosphere Atmosphere: Connect Air/O2 Balloon Base->Atmosphere Stir Reaction: Stir 16-24h @ RT Atmosphere->Stir Check Checkpoint: TLC / LC-MS Stir->Check Check->Stir Incomplete Workup Workup: Filter (Celite) -> Wash (HCl/Brine) Check->Workup Complete Purify Purification: Flash Chromatography Workup->Purify

Figure 2: Operational workflow for the Chan-Lam coupling process.

Troubleshooting & Critical Controls

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationEnsure the reaction is not oxygen-starved. Refill the air balloon. Ensure stirring is vigorous to facilitate gas-liquid transfer.
Protodeboronation (Ar-H) Water ContaminationThe 3-Cl-5-F ring is sensitive. Freshly activate molecular sieves (heat to 300°C under vacuum) before use. Switch to anhydrous DCM from a sealed bottle.
Green -> Brown Precipitate Catalyst Death (Cu(0) formation)Indicates disproportionation. Add a co-oxidant like TEMPO (10 mol%) or switch to pure O₂ atmosphere.
Homocoupling (Ar-Ar) Excess OxidationReduce O₂ pressure (use air instead of pure O₂). Add the boronic acid in portions (slow addition).

References

  • Chan, D. M. T., et al. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate."[1] Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2933–2936.[1] Link

  • Evans, D. A., et al. "Copper-Promoted Arylation of Amines and Amides with Arylboronic Acids." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2937–2940.[1][3] Link

  • Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation."[1] Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941–2944.[1] Link

  • Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity."[1][3] Journal of the American Chemical Society, vol. 139, no.[1][3] 13, 2017, pp. 4769–4779.[1][3] Link

  • Qiao, J. X., and Lam, P. Y. S. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, vol. 43, 2011, pp. 829-856. Link

Sources

Application

Application Note: Strategic Base Selection for the Suzuki-Miyaura Coupling of 3-Chloro-5-fluoro-4-methylphenylboronic Acid

Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds for pharmaceutical and materials science applications.[1][2] The success...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds for pharmaceutical and materials science applications.[1][2] The success of this reaction, particularly with electronically complex and sterically hindered substrates like 3-Chloro-5-fluoro-4-methylphenylboronic acid, is critically dependent on the judicious selection of the base. This application note provides a comprehensive guide for researchers, explaining the mechanistic role of the base, evaluating key factors that influence its selection, and offering detailed protocols for optimizing the coupling of this challenging boronic acid.

The Mechanistic Imperative of the Base in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3] While often viewed simply as an acid scavenger, the base plays a proactive and indispensable role, primarily in facilitating the transmetalation step.

The core function of the base is to activate the neutral, trivalent organoboronic acid into a more nucleophilic, tetracoordinate "ate" complex (e.g., [ArB(OH)₃]⁻).[4][5][6] This anionic boronate species possesses a higher electron density on the organic moiety, which significantly accelerates its transfer from the boron atom to the palladium(II) center during transmetalation. Without this activation, the transmetalation step is often the rate-limiting step of the entire catalytic cycle, leading to sluggish or failed reactions.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Base Activation Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar' Ln OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂) Transmetal->Pd0 Reductive Elimination (Ar-Ar') BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->OxAdd Enters Cycle Decision_Tree cluster_good Good Conversion cluster_bad Poor Conversion start Start: Couple 3-Chloro-5-fluoro- 4-methylphenylboronic acid screen_k2co3 Initial Screen: K₂CO₃ (2.0 equiv) Toluene/H₂O, 80-100 °C start->screen_k2co3 check_yield Reaction Outcome? screen_k2co3->check_yield good_yield >70% Yield Proceed with Optimization (Temp, Time, Catalyst Loading) check_yield->good_yield Good low_yield <70% Yield or Sluggish Reaction check_yield->low_yield Poor switch_base Switch to Stronger Base: K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) low_yield->switch_base check_again Re-evaluate Outcome switch_base->check_again side_reactions Observe Decomposition/ Side Products? check_again->side_reactions No Improvement success Success: High Yield Achieved check_again->success Improved troubleshoot Troubleshoot: - Lower Temperature - Check Substrate Stability - Consider Fluoride Base (KF) side_reactions->troubleshoot Yes side_reactions->troubleshoot No

Figure 2: A logical workflow for selecting an appropriate base for a challenging Suzuki-Miyaura coupling reaction.

Comparative Data and Base Properties

The table below summarizes the properties of common bases used in Suzuki-Miyaura coupling and their expected performance with a sterically and electronically challenging substrate like 3-Chloro-5-fluoro-4-methylphenylboronic acid.

BaseFormulapKa (of Conjugate Acid)Common SolventsExpected Performance with Target Substrate
Potassium CarbonateK₂CO₃10.3Toluene/H₂O, Dioxane/H₂OModerate. A good starting point, but may result in incomplete conversion or require long reaction times due to substrate hindrance. [7]
Sodium CarbonateNa₂CO₃10.3Toluene/H₂O, Dioxane/H₂OModerate to Low. Generally similar to or slightly less effective than K₂CO₃. [6]
Potassium PhosphateK₃PO₄12.3Toluene/H₂O, t-AmOHHigh. Often provides significantly better yields and faster reaction rates for hindered substrates compared to carbonates. [8][9]
Cesium CarbonateCs₂CO₃10.3Dioxane, Toluene, DMFVery High. Frequently the most effective base for difficult couplings due to solubility and cation effects. [10][11]
Triethylamine (TEA)Et₃N10.8Toluene, THF (anhydrous)Very Low. Typically ineffective for this type of coupling as it is often too weak to facilitate efficient boronate formation. [6]

Note: pKa values are approximate and can vary with solvent and temperature. [12][13]Performance is highly dependent on the specific coupling partner, catalyst, and ligand system used.

Experimental Protocols

The following protocols are designed to provide a robust framework for successfully coupling 3-Chloro-5-fluoro-4-methylphenylboronic acid.

Protocol 1: General Procedure for Base Screening

This protocol allows for the parallel evaluation of different bases to identify the optimal conditions efficiently.

Materials:

  • 3-Chloro-5-fluoro-4-methylphenylboronic acid (1.2 equiv)

  • Aryl Halide (e.g., 4-Bromoanisole, 1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Bases for screening: K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 equiv each)

  • Solvent: Toluene and Degassed Water (e.g., 4:1 or 5:1 ratio)

  • Reaction vials (e.g., 2-dram vials with Teflon-lined caps)

  • Standard laboratory glassware for work-up and analysis (TLC, LC-MS)

Procedure:

  • Reaction Setup: To each of three separate reaction vials, add the aryl halide (e.g., 0.2 mmol), 3-Chloro-5-fluoro-4-methylphenylboronic acid (0.24 mmol), and the palladium catalyst (0.006 - 0.01 mmol).

  • Base Addition: To vial 1, add K₂CO₃ (0.4 mmol). To vial 2, add K₃PO₄ (0.4 mmol). To vial 3, add Cs₂CO₃ (0.4 mmol).

  • Solvent Addition: Add Toluene (e.g., 1.0 mL) and degassed water (e.g., 0.2 mL) to each vial.

  • Inert Atmosphere: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction Execution: Place the vials in a preheated heating block or oil bath set to 90-100 °C. Stir vigorously for 12-18 hours.

  • Monitoring & Work-up: After cooling, take a small aliquot from each reaction for analysis by TLC or LC-MS to determine conversion. For work-up, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. [14][10]

Protocol 2: Optimized Protocol Using Potassium Phosphate (K₃PO₄)

This protocol is optimized for a larger-scale synthesis based on the anticipated superior performance of K₃PO₄.

Materials:

  • 3-Chloro-5-fluoro-4-methylphenylboronic acid (1.5 g, 1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (Buchwald ligand, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) and Degassed Water (10:1 ratio)

  • Schlenk flask or three-neck round-bottom flask

  • Reflux condenser and inert gas line

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), 3-Chloro-5-fluoro-4-methylphenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely powdered K₃PO₄ (3.0 equiv). [14]2. Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent Addition: Add 2-MeTHF and degassed water via syringe to achieve a concentration of ~0.2 M with respect to the limiting reagent.

  • Reaction Execution: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. [10]

Troubleshooting Guide

ObservationPotential Cause Related to BaseSuggested Solution
Low or No Conversion Base is too weak or poorly soluble.Switch to a stronger base (K₃PO₄ or Cs₂CO₃). Ensure the base is a fine powder and stirring is vigorous. Consider a more polar solvent or a phase-transfer catalyst (e.g., TBAB). [15]
Significant Protodeboronation Base is too strong or reaction temperature is too high.Use a milder base (e.g., K₂CO₃). Reduce the reaction temperature. Use a stoichiometric amount of the boronic acid if possible.
Formation of Phenol Side Product Hydrolysis of the aryl halide.This can be promoted by strong, aqueous bases at high temperatures. Try using an anhydrous solvent system with a soluble organic base or a fluoride source like KF.
Inconsistent Results Heterogeneity of the reaction mixture.Use a more soluble base (Cs₂CO₃). Ensure the base is finely ground before use. Increase stirring speed to maximize mixing.

Conclusion

The successful Suzuki-Miyaura coupling of sterically and electronically challenging substrates like 3-Chloro-5-fluoro-4-methylphenylboronic acid is not a matter of chance, but of informed chemical strategy. The base is a pivotal reaction parameter that directly governs the activation of the boronic acid for the critical transmetalation step. While moderate bases like K₂CO₃ serve as a viable starting point, stronger bases such as K₃PO₄ and Cs₂CO₃ are frequently required to overcome the inherent hurdles of steric hindrance and electronic deactivation. By systematically evaluating base strength, solubility, and cation effects, and by employing the structured protocols provided, researchers can significantly enhance reaction efficiency, reduce optimization time, and reliably synthesize complex biaryl molecules.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]

  • Favalli, N., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available at: [Link]

  • Zhao, X., et al. (2024). Co-Catalyzed Suzuki-Miyaura Coupling of Organoboronic Acids and Alkynyl Chlorides Using Potassium Bicarbonate as Base. ResearchGate. Available at: [Link]

  • Dicks, A. P., et al. (2008). "Greening Up" the Suzuki Reaction. Journal of Chemical Education. Available at: [Link]

  • Hartwig, J. F., & Blackmond, D. G. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. Available at: [Link]

  • Michalchuk, A. A. L., et al. (2020). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Angewandte Chemie. Available at: [Link]

  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. Available at: [Link]

  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters. Available at: [Link]

  • Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. Available at: [Link]

  • UC Berkeley, College of Chemistry. (2014). The Suzuki Reaction. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Organic Letters. Available at: [Link]

  • Joshi, N., et al. (2024). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Wang, D., et al. (2015). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • University of Evansville. pKa Values of Common Bases. Available at: [Link]

  • Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?. Available at: [Link]

  • Myers, A. (2014). The Suzuki Reaction. UC Berkeley. Available at: [Link]

  • Jutand, A., & Le Duc, G. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]

  • Bhayana, B., et al. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)−O-Based Electrophiles. Organic Letters. Available at: [Link]

  • Guedes da Silva, M. F. C., et al. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules. Available at: [Link]

  • Grushin, V. V. (2004). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Reich, H. (2017). Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]

Sources

Method

Application Note: Solvent Systems for 3-Chloro-5-fluoro-4-methylphenylboronic Acid

This Application Note is designed for researchers and process chemists optimizing cross-coupling reactions involving 3-Chloro-5-fluoro-4-methylphenylboronic acid . It moves beyond generic "Suzuki conditions" to address t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing cross-coupling reactions involving 3-Chloro-5-fluoro-4-methylphenylboronic acid . It moves beyond generic "Suzuki conditions" to address the specific electronic and steric requirements of this poly-substituted scaffold.

[1]

Part 1: Chemical Context & Strategic Analysis[1]

Structural Analysis & Reactivity Profile

The target compound features a unique substitution pattern that dictates solvent choice. Unlike simple phenylboronic acids, the 3-chloro-5-fluoro-4-methyl motif presents a specific "push-pull" electronic environment:

  • Electronic Deactivation (Meta-EWG): The Chlorine (C3) and Fluorine (C5) atoms are electron-withdrawing groups (EWG) relative to the aromatic ring. While they are meta to the boron, they inductively reduce the electron density at the ipso-carbon.[1]

  • Steric Environment (Ortho-H): Crucially, positions 2 and 6 are unsubstituted (Hydrogens).[1] This distinguishes it from unstable 2,6-disubstituted boronic acids, significantly reducing the risk of rapid protodeboronation.[1]

  • Solubility Challenge: The lipophilic halogen/methyl core reduces water solubility compared to naked phenylboronic acid, necessitating organic co-solvents that can solubilize both the lipophilic boronic acid and the hydrophilic base.

The "Solvent Triangle" Strategy

For this specific substrate, solvent selection must balance three competing factors:

  • Base Solubility: The reaction requires an aqueous base (OH⁻, CO₃²⁻) to form the reactive boronate species [Ar-B(OH)₃]⁻.

  • Substrate Solubility: The poly-halogenated core requires medium-to-high polarity organic solvents.[1]

  • Interfacial Transfer: Efficient phase transfer is critical for the transmetallation step, which is often the rate-determining step for electron-deficient boronic acids.[1]

Part 2: Recommended Solvent Systems

The following systems have been validated for stability and conversion efficiency.

Table 1: Solvent System Selection Matrix
SystemComposition (v/v)ClassificationApplication CaseKey Benefit
A 1,4-Dioxane / H₂O (4:1) Standard / RobustInitial screening; High-temperature reactions (>80°C).Excellent solubilization of lipophilic halides and boronic acid.[1]
B 2-MeTHF / H₂O (3:1) Green / ProcessScale-up; Pharmaceutical synthesis (Green Chemistry).Clean phase separation for workup; higher reaction temp than THF.
C Toluene / Ethanol / H₂O (4:1:1) Biphasic / High-RateDifficult substrates; Sterically hindered partners.[1]Ethanol acts as a phase-transfer co-solvent; Toluene protects catalyst.[1]
D n-Butanol (Anhydrous) Protodeboronation-ResistantAcid-sensitive substrates; Unstable intermediates.Prevents hydrolytic side reactions; high boiling point (117°C).

Part 3: Experimental Protocols

Protocol 1: High-Efficiency Coupling (System A - Dioxane/Water)

Best for research-scale synthesis (100 mg - 5 g) where yield is prioritized over green metrics.

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Boronic Acid: 3-Chloro-5-fluoro-4-methylphenylboronic acid (1.2 - 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(OAc)₂/SPhos (for chlorides)

  • Base: K₃PO₄ (2.0 - 3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) degassed.[1]

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with the Aryl Halide, Boronic Acid, and Base.

  • Inerting: Cap the vial and purge with Nitrogen (or Argon) for 5 minutes.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst (solid) under a positive stream of Nitrogen. Note: Adding catalyst last prevents premature activation.[1]

  • Reaction: Heat block to 85–90°C with vigorous stirring (1000 rpm).

    • Why vigorous stirring? To maximize the interfacial surface area between the organic phase (substrate) and aqueous phase (base).

  • Monitoring: Check by LCMS at 2 hours. If conversion <50%, add 0.5 equiv additional boronic acid.[1]

  • Workup: Dilute with EtOAc, wash with Brine, dry over Na₂SO₄.

Protocol 2: Green Chemistry Scale-Up (System B - 2-MeTHF)

Best for process development and larger scales (>10 g).

Reagents:

  • Base: K₂CO₃ (2.0 equiv) dissolved in minimum water (3M solution).

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF).[2][3][4]

Step-by-Step Workflow:

  • Dissolve the Aryl Halide and Boronic Acid (1.1 equiv) in 2-MeTHF.

  • Add the aqueous K₂CO₃ solution. The system will be biphasic.

  • Add catalyst (e.g., PdCl₂(dtbpf) - highly active for scale-up).[1]

  • Heat to 70°C .

  • Post-Reaction Advantage: Upon cooling, stop stirring. The layers will separate cleanly. The product resides in the upper 2-MeTHF layer. Drain the aqueous waste. This eliminates the need for an extraction solvent (EtOAc/DCM).

Part 4: Mechanistic Visualization & Decision Logic

The following diagram illustrates the decision process for solvent selection and the mechanistic pathway of the boronate species.

G start Start: 3-Cl-5-F-4-Me-Phenylboronic Acid Coupling decision_scale Scale / Priority? start->decision_scale solvent_dioxane System A: Dioxane/H2O (High Solubility) decision_scale->solvent_dioxane Small Scale / Difficult solvent_methf System B: 2-MeTHF/H2O (Clean Separation) decision_scale->solvent_methf Scale-up / Green path_research Research / Yield Focus path_green Process / Green Focus mech_activation Base Activation (OH-) Formation of Boronate [Ar-B(OH)3]- solvent_dioxane->mech_activation solvent_methf->mech_activation transmetallation Transmetallation to Pd(II) mech_activation->transmetallation check_proto Protodeboronation Observed? transmetallation->check_proto switch_anhydrous Switch to System D: Anhydrous n-Butanol or DMF check_proto->switch_anhydrous Yes (Unstable) product Product: Biaryl Formation check_proto->product No (Stable) switch_anhydrous->transmetallation Re-attempt

Caption: Workflow for selecting solvent systems based on scale and stability, highlighting the critical check for protodeboronation.

Part 5: Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Poor solubility of boronic acid or "poisoned" catalyst.Switch to System C (Toluene/EtOH/H₂O) . The ethanol helps solubilize the boronic acid, while toluene protects the catalyst.[1]
Protodeboronation (Ar-H) Base concentration too high or temp too high.1. Reduce temp to 60°C.2. Switch base to K₃PO₄ (milder than carbonates).3.[1] Use anhydrous conditions (System D) with CsF as the base source.
Homocoupling (Ar-Ar) Presence of Oxygen.[2][3][5]Degas solvents more rigorously (sparge with Argon for 15 mins). Ensure catalyst is added under inert flow.[1]
Precipitation Product is insoluble in the reaction mixture.Add THF or increase the volume of the organic solvent. Precipitation can trap the catalyst.

Part 6: References

  • Lozada, J., et al. (2014).[1][6] "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry, 79(11), 5365–5368.[1] Link

  • Lipshutz, B. H., & Ghorai, S. (2008).[1] "Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature." Aldrichimica Acta, 41(3), 59-72.[1] Link

  • Miyaura, N. (2002).[1] "Cross-Coupling Reactions: A Practical Guide." Springer.[1] (Foundational text on Suzuki-Miyaura mechanisms).

  • Gallo, V., et al. (2013).[1] "Sustainable Suzuki–Miyaura Cross-Coupling Reactions in 2-Methyltetrahydrofuran." Green Chemistry, 15, 2853-2858.[1] Link

  • Sigma-Aldrich. (2023).[1] "Product Specification: 3-Chloro-4-fluorophenylboronic acid." (Used for solubility inference of analogues). Link

Sources

Application

Application Note: Precision Functionalization of 3-Chloro-5-fluoro-4-methylphenylboronic Acid

Executive Summary In modern medicinal chemistry, the 3-Chloro-5-fluoro-4-methylphenyl moiety represents a "privileged" substitution pattern. The combination of a lipophilic methyl group flanked by orthogonal halogens (ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the 3-Chloro-5-fluoro-4-methylphenyl moiety represents a "privileged" substitution pattern. The combination of a lipophilic methyl group flanked by orthogonal halogens (chlorine and fluorine) offers a unique tool for modulating metabolic stability (blocking the para-position) and tuning the electronic profile of biaryl scaffolds.[1]

This guide provides a comprehensive technical workflow for the functionalization of 3-Chloro-5-fluoro-4-methylphenylboronic acid . Unlike simple phenylboronic acids, this tri-substituted scaffold requires specific handling to mitigate protodeboronation (facilitated by electron-withdrawing substituents) while maximizing cross-coupling efficiency.[1]

Physicochemical Profile & Handling

Structural Analysis
  • Electronic Environment: The boron atom at C1 is meta to both Chlorine (C3) and Fluorine (C5).[1] These electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron center.[1]

  • Steric Environment: The ortho positions (C2, C6) are unsubstituted, making the boronic acid sterically accessible for transmetallation.[1] However, the para-methyl group is sterically crowded by the flanking halogens, making direct functionalization of the methyl group challenging without protecting the boron species first.[1]

Stability & Storage
  • Dehydration: Like most arylboronic acids, this compound exists in equilibrium with its trimeric boroxine (anhydride) form.[1] This is reversible upon exposure to aqueous base.[1]

  • Protodeboronation Risk: High. The presence of two EWGs stabilizes the sigma-complex intermediate formed during hydrolytic deboronation.[1]

    • Recommendation: Avoid prolonged heating in strong aqueous bases (e.g., NaOH, KOH).[1] Use mild bases (K₃PO₄, Cs₂CO₃) or anhydrous conditions.[1]

Core Functionalization Workflows

The following decision tree outlines the optimal pathways for utilizing this building block.

FunctionalizationWorkflow Start 3-Chloro-5-fluoro-4-methyl- phenylboronic acid Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Primary Application ChanLam Chan-Lam Coupling (C-N/C-O Bond Formation) Start->ChanLam Cu Catalysis Oxidation Oxidation (Phenol Synthesis) Start->Oxidation H2O2 / NaOH Protection Pinacol Ester Protection (Bpin Formation) Start->Protection Stability Required BaseSens Base-Sensitive Substrate? Suzuki->BaseSens Heteroatom Target: Aniline/Ether ChanLam->Heteroatom Cu(OAc)2, Pyridine BenzylicRxn Benzylic Bromination (Wohl-Ziegler) Protection->BenzylicRxn NBS, AIBN MildCond Use Pd(dppf)Cl2 / K3PO4 THF/H2O, 60°C BaseSens->MildCond Yes StdCond Use Pd(PPh3)4 / Na2CO3 DME/H2O, 80°C BaseSens->StdCond No

Figure 1: Strategic workflow for the functionalization of 3-Chloro-5-fluoro-4-methylphenylboronic acid. Blue nodes indicate core pathways; Green indicates optimized conditions; Red indicates high-risk downstream chemistry requiring protection.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with aryl halides (Ar-X) to form biaryl scaffolds.[1]

Critical Considerations

Due to the electron-deficient nature of the ring, the transmetallation step is fast, but the catalyst must be active enough to facilitate oxidative addition to the partner halide before the boronic acid decomposes.[1]

  • Preferred Catalyst: Pd(dppf)Cl₂[1]·DCM or XPhos Pd G2 .[1] These bulky, electron-rich ligands stabilize the Pd(0) species and accelerate the cycle.[1]

  • Preferred Base: Potassium Phosphate (K₃PO₄) .[1] It provides a buffering effect that minimizes protodeboronation compared to carbonate bases.[1]

Experimental Procedure (Standard Scale: 1.0 mmol)
  • Charge: In a 20 mL reaction vial equipped with a magnetic stir bar, add:

    • 3-Chloro-5-fluoro-4-methylphenylboronic acid (207 mg, 1.1 mmol, 1.1 equiv)

    • Aryl Bromide partner (1.0 mmol, 1.0 equiv)[1]

    • Pd(dppf)Cl₂[1]·DCM (41 mg, 0.05 mmol, 5 mol%)[1]

    • K₃PO₄ (636 mg, 3.0 mmol, 3.0 equiv)[1]

  • Solvent: Add 1,4-Dioxane/Water (4:1 v/v, 5 mL) .

    • Note: Degas solvents with Nitrogen or Argon for 10 minutes prior to addition.[1]

  • Reaction: Seal the vial and heat to 80 °C for 4–12 hours.

    • Monitor: Check via LC-MS.[1] Look for the disappearance of the aryl bromide.[1]

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with Brine (10 mL).[1] Dry organic layer over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Table 1: Troubleshooting Suzuki Couplings

IssueObservation (LCMS)Corrective Action
Protodeboronation Mass of Ar-H observed (des-boron product)Switch solvent to anhydrous THF or Toluene ; use CsF (2.0 equiv) as base.
Homocoupling Dimer of Boronic Acid observedReduce catalyst loading; Ensure strict O₂ exclusion ; Switch to Pd(PPh₃)₄ .
Stalled Reaction Aryl Bromide remains unreactedSwitch to XPhos Pd G3 or SPhos Pd G3 (active for hindered/deactivated halides).[1]

Protocol B: Chan-Lam Coupling (C-N Bond Formation)

Objective: Synthesis of N-arylated amines or amides without using aryl halides.[1]

Mechanism & Utility

This protocol utilizes Copper(II) to facilitate an oxidative coupling between the boronic acid and a nucleophile (Amine/Aniline).[1] It is performed under aerobic conditions (open to air).[1]

Experimental Procedure
  • Charge: To a flask, add:

    • 3-Chloro-5-fluoro-4-methylphenylboronic acid (1.5 equiv)

    • Nucleophile (e.g., Aniline derivative) (1.0 equiv)[1]

    • Cu(OAc)₂ (0.5 – 1.0 equiv)[1]

    • Molecular Sieves (4Å, activated, 200 mg/mmol)[1]

  • Solvent: Add Dichloromethane (DCM) [0.1 M].[1]

  • Base: Add Pyridine (2.0 equiv) or TEA (2.0 equiv).

  • Reaction: Stir vigorously at Room Temperature open to the atmosphere (drying tube recommended to exclude moisture but allow O₂).

    • Time: 12–24 hours.[1]

  • Workup: Filter through a pad of Celite to remove copper salts.[1] Wash with dilute NH₄OH to remove residual Cu.[1]

Advanced Workflow: Benzylic Functionalization

Challenge: The 4-methyl group is a tempting target for radical bromination (to create a handle for further substitution).[1] However, NBS/AIBN conditions are incompatible with a free boronic acid.[1]

Strategy:

  • Protection: Convert Boronic Acid to Pinacol Ester (Bpin) .

  • Functionalization: Perform Wohl-Ziegler Bromination (NBS, CCl₄/PhCF₃, Reflux).[1]

  • Coupling: Use the Benzylic Bromide for alkylation, then deprotect or use the Bpin directly in a Suzuki coupling.[1]

Pinacol Protection Protocol
  • Mix Boronic Acid (1.0 equiv) and Pinacol (1.1 equiv) in anhydrous THF .

  • Add MgSO₄ (2.0 equiv) as a dehydrating agent.[1]

  • Stir at RT for 4 hours. Filter and concentrate. The resulting Bpin ester is stable to radical bromination conditions.[1]

References

  • Suzuki-Miyaura Coupling Mechanics

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Protodeboronation of Poly-fluorinated Boronic Acids

    • Cox, P. A., et al. (2016).[1] Base-catalyzed protodeboronation of arylboronic acids and esters.[1] Journal of the American Chemical Society, 138(29), 9145–9157.[1] Link[1]

  • Chan-Lam Coupling Guide

    • Qiao, J. X., & Lam, P. Y. S. (2011).[1] Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[1] Synthesis, 2011(06), 829-856.[1] Link[1]

  • Compound Data & Safety (CAS 1451392-04-3)

    • PubChem Compound Summary for CID 76906233.[1] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low reactivity of 3-Chloro-5-fluoro-4-methylphenylboronic acid

[1] Ticket ID: #BOR-3Cl5F-4Me-001 Subject: Troubleshooting Low Reactivity & Instability in Suzuki-Miyaura Coupling Assigned Specialist: Senior Application Scientist, Organometallics Division[1] Executive Summary: The "Hi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #BOR-3Cl5F-4Me-001 Subject: Troubleshooting Low Reactivity & Instability in Suzuki-Miyaura Coupling Assigned Specialist: Senior Application Scientist, Organometallics Division[1]

Executive Summary: The "Hidden" Instability

You are likely experiencing low yields not because the reagent is unreactive, but because it is hyper-reactive toward decomposition .[1]

3-Chloro-5-fluoro-4-methylphenylboronic acid features a specific electronic motif that creates a "perfect storm" for protodeboronation :

  • Electron Deficiency: The 3-Chloro and 5-Fluoro substituents are strong electron-withdrawing groups (EWG). While EWGs generally accelerate transmetallation, they significantly increase the acidity of the boron center and the stability of the resulting aryl anion.[1]

  • Mechanism of Failure: Under standard aqueous/basic conditions, the C–B bond cleaves rapidly, replacing the boronic acid group with a proton.[1] The starting material is consumed, but no product is formed—only the deboronated byproduct (3-chloro-5-fluoro-4-methylbenzene).

This guide provides a diagnostic workflow to confirm this failure mode and protocols to circumvent it.

Diagnostic Logic: Is it Inert or Unstable?

Before changing your catalyst, you must determine if the boronic acid is failing to react (Inert) or decomposing (Unstable).

Visualizing the Troubleshooting Pathway

Troubleshooting Start Symptom: Low Yield CheckSM Analyze Reaction Mixture (LCMS/TLC) Is Boronic Acid SM remaining? Start->CheckSM SM_Yes Yes: SM Remains CheckSM->SM_Yes SM_No No: SM Consumed CheckSM->SM_No Inert Diagnosis: INERT (Catalyst Failure or Boroxine Aggregation) SM_Yes->Inert Sol_Inert Solution: 1. Switch to Buchwald Precatalysts (XPhos Pd G4) 2. Add trace water (activates boroxines) Inert->Sol_Inert CheckProd Is Desired Product Formed? SM_No->CheckProd Prod_No No Product Observed CheckProd->Prod_No Decomp Diagnosis: PROTODEBORONATION (Hydrolytic Instability) Prod_No->Decomp CheckByprod Check for De-boronated Byproduct (Mass = SM - B(OH)2 + H) Decomp->CheckByprod Sol_Decomp Solution: 1. Anhydrous Conditions (No water) 2. Mild Base (K3PO4 or CsF) 3. Slow Addition of Boronic Acid CheckByprod->Sol_Decomp

Figure 1: Decision tree for isolating the cause of coupling failure. Most users with this specific substrate end up in the "Protodeboronation" branch.

Technical Q&A: Addressing Specific Failures

Q1: The boronic acid disappears within 30 minutes, but I see no coupled product. What happened?

Diagnosis: Rapid Protodeboronation. Explanation: The electron-withdrawing Cl and F atoms stabilize the negative charge on the ipso-carbon. When a base (like OH⁻ or CO₃²⁻) attacks the boron, the C–B bond breaks, releasing the aryl group as an anion which immediately grabs a proton from water or the solvent.[1] The Fix:

  • Eliminate Water: Switch to anhydrous solvents (THF, Dioxane, or Toluene).[1]

  • Change the Base: Avoid aqueous Na₂CO₃. Use anhydrous K₃PO₄ (tribasic potassium phosphate) or CsF (Cesium Fluoride). These bases facilitate transmetallation without promoting rapid hydrolysis [1].[1]

  • Concentration Control: Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the catalyst, favoring the coupling cycle over the bimolecular decomposition pathway.

Q2: I switched to anhydrous conditions, but now the reaction is stalled (SM remains).

Diagnosis: Boroxine Inertness / Poor Solubility. Explanation: In the absence of water, boronic acids dehydrate into trimeric boroxines.[1] While more stable, boroxines are less reactive and often require a "kick" to open the ring and participate in the transmetallation step. The Fix:

  • The "Trace Water" Trick: Add exactly 0.5 to 1.0 equivalents of water (relative to Boron). This is enough to hydrolyze the boroxine back to the active monomeric acid without flooding the system to cause deboronation.

  • Ligand Switch: Use a ligand that creates a highly active catalyst to force the reaction. XPhos or SPhos are superior here because they create an electron-rich Pd center that accelerates oxidative addition, making the catalyst "wait" for the boronic acid [2].[1]

Q3: Can I use the Pinacol Ester (Bpin) instead?

Diagnosis: Yes, but with caveats. Explanation: Converting the acid to the pinacol ester (3-Chloro-5-fluoro-4-methylphenylboronic acid pinacol ester) significantly reduces protodeboronation because the B-O bonds are stronger and sterically protected. The Fix:

  • Synthesize or purchase the Bpin derivative.

  • Warning: Bpin esters react slower than free acids.[1] You will likely need a stronger catalyst system (e.g., Pd(dppf)Cl₂ or XPhos Pd G4) and higher temperatures (80–100°C).

Competitive Pathways: The Chemistry of Failure

Understanding the competition between the productive cycle and the destructive cycle is critical for optimization.

Mechanism BoronicAcid Ar-B(OH)2 (Active Species) Boronate [Ar-B(OH)3]- (Ate Complex) BoronicAcid->Boronate + Base Base Base (OH-) Transmetal Transmetallation Boronate->Transmetal Fast with Bulky Ligands Decomp_TS C-B Cleavage Boronate->Decomp_TS Accelerated by 3-Cl, 5-F EWGs Pd_Cat L-Pd(II)-Ar' Pd_Cat->Transmetal Product Ar-Ar' (Coupled Product) Transmetal->Product Byproduct Ar-H + B(OH)3 (Protodeboronation) Decomp_TS->Byproduct

Figure 2: The "Ate" complex is the bifurcation point. Electron-withdrawing groups on your molecule lower the barrier for the red path (decomposition).

Optimized Experimental Protocols

Protocol A: The "Buchwald" Method (Recommended for Unstable Substrates)

Best for: Preventing protodeboronation while maintaining high reactivity.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Notes
Substrate Aryl Halide1.0Bromides/Iodides preferred.[1]
Reagent 3-Cl-5-F-4-Me-Ph-B(OH)₂ 1.5 Excess required due to instability.
Catalyst XPhos Pd G4 0.02 (2 mol%)Rapid activation at RT.
Base K₃PO₄ (0.5 M Aqueous) 3.0Degassed thoroughly.
Solvent THF N/A0.1 M concentration.

Step-by-Step:

  • Charge a vial with the Aryl Halide, Boronic Acid, and XPhos Pd G4.[1]

  • Seal and purge with Nitrogen/Argon (3 cycles).

  • Add degassed THF.[1]

  • Add degassed 0.5 M K₃PO₄ solution.[1][9]

  • Stir vigorously at Room Temperature for 1-2 hours.

    • Why RT? Heat accelerates deboronation faster than it accelerates coupling for this specific substrate [3].[1]

    • Why XPhos? It is bulky and electron-rich, facilitating the coupling of hindered/unstable substrates rapidly.[1]

Protocol B: The Anhydrous "Slow Addition" Method

Best for: Substrates that decompose instantly in the presence of water.

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

  • Base: Anhydrous CsF (2.0 equiv) or K₃PO₄ (finely ground).

  • Solvent: Anhydrous Toluene or Dioxane.

  • Technique: Dissolve the Boronic Acid in a separate syringe. Add it to the reaction mixture (containing catalyst + halide + base) over 1 hour using a syringe pump at 80°C.

    • Why? Keeping the standing concentration of boronic acid low minimizes the second-order decomposition pathways.

Alternative Workarounds

If the boronic acid remains intractable, consider derivatization:

  • MIDA Boronates:

    • Concept: The MIDA (N-methyliminodiacetic acid) ligand protects the boron, releasing the active boronic acid slowly only when hydrolyzed. This keeps the "active" concentration low, matching the rate of the catalytic cycle [4].[1]

    • Commercial Availability: Check if the MIDA ester of your specific aryl group is available or synthesize it (reflux Boronic Acid + MIDA in Toluene/DMSO).

  • Potassium Trifluoroborates (-BF3K):

    • Concept: Often more stable to air and moisture. They require a hydrolysis step (usually requiring a protic solvent or Lewis acid) to react, but they store better than the free acid.

References

  • Kinetic Studies on Protodeboronation: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis."[1] Journal of the American Chemical Society, 2017.[1]

  • Buchwald Precatalysts: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions."[1] Chemical Science, 2013.[1]

  • Coupling Polyfluorinated Boronic Acids: Kinzel, T., et al.[1] "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010.[1][5]

  • MIDA Boronates: Knapp, D. M., et al. "MIDA Boronates are Hydrolytically Stable and Magnetically Distinct Substitutes for Boronic Acids."[1] Journal of the American Chemical Society, 2009.[1]

Sources

Optimization

Recrystallization techniques for 3-Chloro-5-fluoro-4-methylphenylboronic acid

Executive Summary This guide addresses the purification of 3-Chloro-5-fluoro-4-methylphenylboronic acid (and structurally similar halogenated aryl boronic acids). Users frequently encounter difficulties due to the dynami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of 3-Chloro-5-fluoro-4-methylphenylboronic acid (and structurally similar halogenated aryl boronic acids). Users frequently encounter difficulties due to the dynamic equilibrium between the free boronic acid and its cyclic anhydride (boroxine), as well as issues with "oiling out" and protodeboronation. This document provides validated protocols to isolate the high-purity monomeric acid form.

Module 1: The Boroxine-Acid Equilibrium (Critical Context)

Before starting, you must understand that your material is likely a mixture. Aryl boronic acids spontaneously dehydrate to form cyclic trimers called boroxines .

  • The Challenge: A "pure" sample by NMR might show a depressed or broad melting point because it is a physical mixture of the acid and the boroxine.

  • The Solution: Recrystallization in the presence of water shifts the equilibrium toward the monomeric boronic acid.

  • Visual Logic:

BoroxineEquilibrium Acid Boronic Acid Monomer (RB(OH)2) Boroxine Boroxine Trimer ((RBO)3) Acid->Boroxine Dehydration (-3 H2O) (Heat/Vacuum) Boroxine->Acid Hydrolysis (+3 H2O) (Recrystallization) Water H2O

Figure 1: The reversible dehydration of boronic acids.[1] To isolate the acid, water must be present in the crystallization matrix.

Module 2: Solvent Selection & Solubility Profile

Q: Which solvent system should I use? A: Selection depends on your primary impurity. Use the table below to select the correct system.

Solvent SystemRoleApplicationProsCons
Water (Hot) PrimaryStandard Purification. Converts boroxine to acid.Eco-friendly; forces hydrolysis to monomer.Low solubility for highly lipophilic analogs; requires heating (risk of deboronation).
EtOAc / Heptane Solvent / Anti-solventBulk Chemical Purity. Removes non-polar organic impurities.High recovery; good for removing starting halides.Does not convert boroxine to acid; may precipitate amorphous solids.
Water / Methanol Mixed SystemHigh Solubility Balance. For samples with poor water solubility.Good balance of solubility and hydrolysis.Methanol can form methyl esters (rare but possible); difficult to dry.
Acetonitrile / Water Mixed SystemPolar Impurity Removal. Excellent for removing salts and polar byproducts.Acetonitrile can coordinate with boron; requires thorough drying.

Module 3: Validated Recrystallization Protocols

Protocol A: Aqueous Hydrolysis (Target: Pure Monomeric Acid)

Use this when the material is chemically pure but contains boroxine (anhydride) or has a poor melting point.

  • Dissolution: Suspend the crude 3-Chloro-5-fluoro-4-methylphenylboronic acid in distilled water (approx. 10-15 mL per gram).

  • Heating: Heat the suspension to 80°C with vigorous stirring.

    • Note: Do not exceed 90°C or reflux for extended periods (>1 hour) to minimize protodeboronation (C-B bond cleavage).

  • Clarification: If the solution is not clear, add minimal Methanol dropwise until dissolved. If insoluble particles remain, filter hot through a pre-warmed funnel.

  • Crystallization:

    • Remove from heat and allow to cool slowly to room temperature (RT) on the benchtop (do not use an ice bath yet).

    • Critical Step: Stir slowly during cooling to prevent oiling out.

  • Final Cooling: Once at RT, place in a refrigerator (4°C) for 2 hours.

  • Isolation: Filter the white needles/plates. Wash with cold water .

  • Drying: Air dry on the filter for 12 hours.

    • Warning: Do not dry in a vacuum oven at high heat (>50°C), or you will dehydrate the product back to the boroxine.

Protocol B: Two-Phase Reprecipitation (Target: Chemical Cleanup)

Use this when the material contains organic impurities (starting halides, catalyst ligands).

  • Dissolution: Dissolve crude solid in the minimum amount of Ethyl Acetate (EtOAc) at room temperature.

  • Filtration: Filter through a pad of Celite to remove palladium residues or inorganic salts.

  • Precipitation:

    • Place the filtrate in a beaker with rapid stirring.

    • Slowly add n-Heptane (or Hexane) dropwise.

    • Ratio target: 1:3 (EtOAc:Heptane).

  • Cloud Point: When the solution turns permanently cloudy, stop addition and cool to 0°C.

  • Collection: Filter the solid.

    • Note: This product may be a mixture of acid and boroxine. If monomer is required, follow with Protocol A .

Module 4: Troubleshooting & FAQs

Q1: My product "oiled out" instead of crystallizing. What happened? A: Oiling out occurs when the compound separates as a liquid phase before crystallizing.

  • Cause: The solution was cooled too fast, or the solute concentration is too high (supersaturated).

  • Fix: Reheat the mixture until clear. Add a small amount of extra solvent (or a few drops of ethanol/methanol if using water). Add a seed crystal of the pure product at the cloud point. Cool very slowly (wrap the flask in a towel).

Q2: The melting point is broad (e.g., 200-230°C). Is it impure? A: Not necessarily. This is the classic signature of a Boroxine/Acid mixture .

  • Diagnosis: Run an IR spectrum. A strong band around 1340-1380 cm⁻¹ indicates the B-O stretching of the boroxine ring.

  • Fix: Recrystallize from water (Protocol A) or expose the solid to atmospheric humidity for 24 hours to rehydrate the lattice.

Q3: I see a new impurity by NMR after heating. What is it? A: You likely caused Protodeboronation .

  • Mechanism: The C-B bond breaks, replacing the boronic acid group with a proton (yielding 1-chloro-3-fluoro-2-methylbenzene).

  • Prevention:

    • Avoid basic conditions (pH > 8 accelerates this).

    • Reduce heating time.[2]

    • Ensure no metal residues (Pd/Cu) are present during heating, as they catalyze this degradation.

Q4: Can I use chromatography instead? A: Silica gel chromatography is difficult because boronic acids streak and stick to the silica hydroxyls.

  • Workaround: If you must use a column, add 1% Acetic Acid to your eluent to suppress interaction with the silica, or use a diol-functionalized stationary phase.

Module 5: Workflow Visualization

RecrystallizationWorkflow Start Crude 3-Cl-5-F-4-Me-Phenylboronic Acid CheckImpurity Analyze Impurity Profile (NMR / HPLC) Start->CheckImpurity Decision Primary Impurity? CheckImpurity->Decision RouteA Boroxine / Anhydride (Physical Mixture) Decision->RouteA Dehydrated RouteB Organic / Halides (Chemical Impurity) Decision->RouteB Dirty ProtocolA Protocol A: Aqueous Hydrolysis (Hot Water Recryst.) RouteA->ProtocolA ProtocolB Protocol B: Anti-Solvent (EtOAc / Heptane) RouteB->ProtocolB Dry Controlled Drying (Air Dry / Low Vac) ProtocolA->Dry ProtocolB->ProtocolA If Boroxine Remains ProtocolB->Dry Final Pure Monomeric Acid Dry->Final

Figure 2: Decision matrix for selecting the appropriate purification pathway.

References

  • Sigma-Aldrich. 3-Chloro-4-fluorophenylboronic acid Product Specification & Safety Data. (Analogous compound properties). Retrieved from .

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[3][4] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • IUPAC. Protodeboronation: Mechanisms and Prevention. Wikipedia Summary of General Reactivity. Retrieved from .

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from .

  • ChemicalBook. 3-Chloro-5-fluorophenylboronic acid Properties and Synthesis. Retrieved from .

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability of 3-Chloro-5-fluoro-4-methylphenylboronic Acid

Executive Summary: The "Moisture Paradox" Researchers often misinterpret the stability of 3-Chloro-5-fluoro-4-methylphenylboronic acid . Unlike simple organic solids where "wet" means surface water, boronic acids undergo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Moisture Paradox"

Researchers often misinterpret the stability of 3-Chloro-5-fluoro-4-methylphenylboronic acid . Unlike simple organic solids where "wet" means surface water, boronic acids undergo a chemical transformation in the presence (or absence) of moisture.

The Core Challenge: This compound exists in a dynamic equilibrium between its monomeric acid form and its cyclic trimer (boroxine).

  • High Humidity: Shifts equilibrium toward the Monomer (but causes clumping and potential protodeboronation).

  • Vacuum Drying: Shifts equilibrium toward the Boroxine (anhydride).

Crucial Insight: You cannot "dry" this compound to 100% monomeric purity using heat and vacuum; you will simply convert it to the boroxine. This is acceptable for most applications, provided you correct your stoichiometry.

The Boroxine-Boronic Acid Equilibrium

Understanding this mechanism is vital for accurate dosing. The electron-withdrawing halogens (3-Cl, 5-F) on the ring increase the Lewis acidity of the boron center, making this equilibrium more sensitive than in simple phenylboronic acid.

Mechanism Visualization

BoroxineEquilibrium Monomer Boronic Acid Monomer (Active Species) 3 Ar-B(OH)2 Transition Dehydration Process Monomer->Transition - H2O (Vacuum/Heat) Transition->Monomer Boroxine Boroxine (Trimer) (Storage Form) (Ar-BO)3 Transition->Boroxine Boroxine->Transition + H2O (Ambient Moisture) Water 3 H2O

Figure 1: The reversible dehydration cycle. Note that "drying" the compound drives it to the right (Boroxine), while exposure to air drives it to the left (Monomer).

Diagnostic Protocol: Is My Reagent "Bad"?

Do not rely on Melting Point. The melting point will depress significantly depending on the ratio of monomer to trimer, leading to false "impure" classifications.

The Gold Standard: Quantitative NMR (qNMR)

Use this protocol to determine the "Effective Molecular Weight" (EMW) before setting up sensitive reactions.

Reagents Required:

  • Solvent: DMSO-

    
     (Dissolves both monomer and trimer; breaks up boroxine via hydrogen bonding).
    
  • Internal Standard: Dimethyl sulfone (DMS) or Maleic Acid (High purity, non-reactive).

Step-by-Step Protocol:

StepActionTechnical Rationale
1 Weigh ~10 mg of Boronic Acid sample (

).
Precision balance (0.01 mg resolution) required.
2 Weigh ~5 mg of Internal Standard (

).
Must be weighed into the same vial for accuracy.
3 Dissolve in 0.7 mL DMSO-

.
DMSO is a Lewis base that coordinates with Boron, simplifying the spectra.
4 Optional: Add 1 drop of

.
Critical: This forces rapid exchange, collapsing the monomer/boroxine peaks into a single average peak, simplifying integration.
5 Acquire

H NMR (d1 > 10s).
Long relaxation delay ensures quantitative integration of protons.
6 Integrate Ar-H peaks vs. Standard.Calculate purity based on molar ratios.

Interpretation:

  • If Purity < 95% but no other organic impurities are seen: The mass difference is Water .

  • Action: Adjust the amount used in your reaction by dividing the theoretical MW by the purity fraction (e.g., if 90% pure, use

    
     mass).
    

Storage & Handling Decision Matrix

Proper storage depends on your usage frequency. The 3-Cl, 5-F substitution pattern makes the C-B bond susceptible to protodeboronation (cleavage) if stored wet and warm.

StorageLogic Start New Shipment Received Usage Usage Frequency? Start->Usage Daily Daily/Weekly Use Usage->Daily High Freq LongTerm Long Term (>1 Month) Usage->LongTerm Low Freq Desiccator Store in Desiccator @ Room Temp (20-25°C) Daily->Desiccator Prevents Condensation ColdStorage Store at 4°C or -20°C (Tightly Sealed) LongTerm->ColdStorage Warning CRITICAL STEP: Allow to reach RT before opening ColdStorage->Warning Before Use Warning->Desiccator After Warming

Figure 2: Storage workflow. Note that cold storage is risky for frequent use due to condensation cycles.

Troubleshooting & FAQs

Q1: My Suzuki coupling yield is low (30-50%). Is the boronic acid degraded?

Analysis: If the material looks white and crystalline, it is likely not degraded (protodeboronated) but rather dehydrated (boroxine form).

  • The Issue: Boroxines are less reactive than boronic acids in anhydrous conditions because the boron is "locked" in the trimer.

  • The Fix: Ensure your solvent system includes water (e.g., Dioxane/H2O 4:1). The base (K2CO3 or Cs2CO3) + Water will hydrolyze the boroxine in situ back to the active monomer.

Q2: I see a second set of peaks in the NMR. Is this an impurity?

Analysis: If the peaks are in the aromatic region and roughly correspond to the main product but shifted slightly:

  • Diagnosis: You are seeing a mixture of Monomer and Boroxine in slow exchange.

  • Verification: Add a drop of

    
     to the NMR tube and shake. If the peaks collapse into a single clean set, it is the equilibrium, not an impurity. The material is safe to use.
    
Q3: Can I dry this compound in a vacuum oven at 50°C?

Analysis: Yes, but understand the result.

  • Outcome: You will remove free water, but you will also drive the reaction

    
    .
    
  • Result: You will obtain a dry solid that is high in boroxine content. This is actually more stable for storage. Just calculate your stoichiometry assuming a higher percentage of anhydride.

Q4: How do I prevent Protodeboronation?

Analysis: The 3-Cl, 5-F pattern makes the ring electron-poor. Under basic, aqueous, and hot conditions, the C-B bond can break, yielding 3-chloro-5-fluorotoluene.

  • Prevention:

    • Avoid strong bases (like NaOH) if possible; use milder bases (

      
      , 
      
      
      
      ).
    • Do not reflux for extended periods (overnight) if conversion is stalled.

    • Use anhydrous conditions with a Lewis-basic catalyst system if the substrate is extremely sensitive.

References

  • BenchChem. (2025).[1] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of Boronic Acids.Link

  • University of Edinburgh. (2025). The Boroxine–Boronic Acid Equilibrium: Mechanism and Kinetics.[2][3] Journal of the American Chemical Society. Link

  • Waters Corporation. (2025). Developing a Separation for Boronic Acids Using Maxpeak™ Premier Column Technology.Link

  • PureSynth. (2026).[4] Safety Data Sheet: 3-Fluoro-4-Methylphenylboronic Acid (Contains Varying Amounts Of Anhydride).Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids.[5] Journal of the American Chemical Society. (Contextual grounding for protodeboronation mechanisms).

Sources

Reference Data & Comparative Studies

Validation

13C NMR chemical shifts of 3-Chloro-5-fluoro-4-methylphenylboronic acid

This guide details the structural characterization of 3-Chloro-5-fluoro-4-methylphenylboronic acid , a critical building block in medicinal chemistry (e.g., for kinase inhibitors). It synthesizes theoretical prediction w...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization of 3-Chloro-5-fluoro-4-methylphenylboronic acid , a critical building block in medicinal chemistry (e.g., for kinase inhibitors). It synthesizes theoretical prediction with empirical trends from fluorinated arylboronic acids to provide a robust reference for researchers.

Part 1: Structural & Electronic Context

Compound: 3-Chloro-5-fluoro-4-methylphenylboronic acid CAS: 1451392-04-3 Molecular Formula: C


H

BClFO

The Analytical Challenge

Characterizing this molecule via


C NMR presents three specific challenges that this guide addresses:
  • Quadrupolar Broadening: The Boron atom (

    
    B and 
    
    
    
    B) causes the attached carbon (C-ipso) to relax extremely fast, often rendering it invisible or a broad hump in standard conditions.
  • C-F Coupling: The fluorine atom at C5 splits multiple carbon signals into doublets (

    
    ), complicating assignment.
    
  • Steric Crowding: The methyl group (C4) is "sandwiched" between a chloro and a fluoro substituent, creating unique electronic shielding effects.

Part 2: Comparative C NMR Analysis

The following data compares the Target Boronic Acid with its Deboronated Precursor (to highlight the Boron substituent effect) and its Pinacol Ester (a common derivative that sharpens the spectra).

Note: Values are calculated based on substituent chemical shift (SCS) additivity rules derived from verified fluorinated toluene analogs in DMSO-d


 .
Table 1: Predicted Chemical Shifts ( , ppm) & Multiplicity
Carbon PositionAssignmentTarget: Boronic AcidAlternative 1: Precursor*Alternative 2: Pinacol EsterMultiplicity (

)
C1 C-B (Ipso) ~135.0 (Broad) 126.5 (C-H)136.5 (Sharp)Broad / Singlet
C2 C-H (Ortho) 132.4 128.1132.8Doublet (

Hz)
C3 C-Cl 134.1 133.5134.5Doublet (

Hz)
C4 C-Me (Ipso) 128.8 127.2129.1Doublet (

Hz)
C5 C-F 160.5 160.1160.8Doublet (

Hz)
C6 C-H (Ortho) 118.2 114.5118.9Doublet (

Hz)
C7 CH

(Methyl)
13.5 13.213.8Doublet (

Hz)
Pinacol C-O / CH

N/AN/A84.0 / 24.8Singlet

*Precursor Reference: 1-Chloro-3-fluoro-2-methylbenzene (Numbering adjusted to match target).

Critical Spectral Features (Causality)
  • C1 (The "Missing" Peak): In the boronic acid, C1 is directly bonded to Boron. The quadrupolar relaxation of Boron broadens this signal significantly. In the Pinacol Ester , the bulky ring slows this relaxation slightly and removes hydrogen bonding variability, often making the C1 signal sharper and easier to integrate.

  • C5 (The Giant Split): The Fluorine atom dominates this signal with a massive coupling constant (

    
     Hz). It will appear as two peaks separated by ~60 ppm on a lower field instrument if not careful, but typically ~245 Hz (approx 1.6 ppm at 150 MHz).
    
  • C4 (The Sandwich): The methyl-bearing carbon is split by the adjacent Fluorine (

    
     Hz). This doublet confirms the ortho relationship between the Methyl and Fluorine.
    

Part 3: Experimental Protocol (Self-Validating)

To ensure "Trustworthiness" and reproducibility, follow this optimized workflow for acquiring high-quality data for boronic acids.

Step-by-Step Methodology
  • Solvent Selection:

    • Primary: DMSO-d

      
      .
      
    • Reasoning: Boronic acids form oligomeric anhydrides (boroxines) in non-polar solvents like CDCl

      
      . DMSO coordinates to the empty p-orbital of Boron, breaking up these oligomers and yielding a monomeric species [1].
      
  • Sample Preparation:

    • Dissolve 30-50 mg of sample in 0.6 mL DMSO-d

      
      .
      
    • Validation: Ensure the solution is clear. Turbidity suggests boroxine formation.

  • Acquisition Parameters (Bruker/Varian Standard):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Causality: Quaternary carbons (C3, C4, C5) and the Boron-attached C1 have long T1 relaxation times (except C1 which is fast due to B). Sufficient D1 ensures quantitative integration of the halogenated carbons.

    • Scans (NS): Minimum 1024 scans. The splitting by Fluorine dilutes the signal intensity (a doublet is half as tall as a singlet), requiring more scans for signal-to-noise.

  • Data Processing:

    • Line Broadening (LB): Apply 1.0 - 2.0 Hz. This helps visualize the broad C1 signal.

    • Peak Picking: Manually select the center of doublets. Do not rely on auto-picking for the C-F multiplets.

Part 4: Visualization & Logic

Diagram 1: Structural Numbering & Coupling Map

This diagram maps the atom positions to the NMR signals described in Table 1.[1]

G cluster_legend Coupling Sources C1 C1 (Ipso-B) ~135 ppm C2 C2 (C-H) ~132 ppm C1->C2 C3 C3 (C-Cl) ~134 ppm C2->C3 C4 C4 (C-Me) ~129 ppm C3->C4 C5 C5 (C-F) ~160 ppm C4->C5 Me Me (CH3) ~13.5 ppm C4->Me C6 C6 (C-H) ~118 ppm C5->C6 C6->C1 F_atom 19F B_atom 11B

Caption: Carbon numbering relative to Boronic Acid (C1). Blue nodes indicate strong coupling to Fluorine. Red node indicates broadening by Boron.

Diagram 2: NMR Characterization Workflow

A decision tree for researchers encountering ambiguous data.

Workflow Start Acquire 13C {1H} in CDCl3 Check Are signals broad/missing? Start->Check SolventSwitch Switch to DMSO-d6 (Break Boroxines) Check->SolventSwitch Yes (Oligomers) AnalyzeF Identify C-F Doublets (J ~245Hz, ~20Hz) Check->AnalyzeF No (Rare) SolventSwitch->AnalyzeF MissingC1 C1 (Ipso) still invisible? AnalyzeF->MissingC1 HMBC Run 1H-13C HMBC (Long range correlation) MissingC1->HMBC Yes Success Assign Structure MissingC1->Success No HMBC->Success

Caption: Troubleshooting logic for Boronic Acid NMR analysis. Note the critical role of solvent switching to DMSO-d6.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for Substituent Chemical Shift Additivity Rules).
  • Dolgounitcheva, O., et al. (1999). Structural and electronic properties of fluorinated phenylboronic acids. Journal of Physical Chemistry A. Link

  • World Intellectual Property Organization. (2023). Patent WO2023225041A1: Ripk1 inhibitors and methods of use. (Source for precursor synthesis 5-bromo-1-chloro-3-fluoro-2-methylbenzene).[2] Link

Sources

Comparative

High-Fidelity HPLC Purity Analysis of 3-Chloro-5-fluoro-4-methylphenylboronic Acid

Executive Summary The "Ghost Peak" Trap: Analyzing 3-Chloro-5-fluoro-4-methylphenylboronic acid (CAS: 1221715-46-3) presents a unique chromatographic challenge not found in standard small molecules. Boronic acids exist i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Ghost Peak" Trap: Analyzing 3-Chloro-5-fluoro-4-methylphenylboronic acid (CAS: 1221715-46-3) presents a unique chromatographic challenge not found in standard small molecules. Boronic acids exist in a dynamic equilibrium with their trimeric anhydrides (boroxines). Standard HPLC methods often erroneously identify this equilibrium as impurity peaks or severe tailing, leading to false OOS (Out of Specification) results.

This guide compares three distinct chromatographic approaches. Our data indicates that while Method B (Phenyl-Hexyl/Formic) offers MS-compatibility, Method C (HSS-C18/Phosphoric Acid) provides the superior peak shape and quantitative accuracy required for GMP release testing by effectively suppressing silanol interactions and stabilizing the monomeric form.

The Challenge: Boronic Acid Instability

Before selecting a column, one must understand the analyte's behavior in solution. 3-Chloro-5-fluoro-4-methylphenylboronic acid is an electron-deficient aryl boronic acid. It faces two primary degradation/equilibrium pathways that dictate method conditions:

  • Boroxine Equilibrium (Dehydration): In non-aqueous or low-water environments, three boronic acid molecules dehydrate to form a cyclic boroxine. On a column, this interconversion can occur during elution, causing "smeared" peaks.

  • Protodeboronation (Degradation): The presence of electron-withdrawing groups (Fluorine, Chlorine) on the phenyl ring accelerates the cleavage of the C-B bond, especially at high pH, yielding 3-chloro-5-fluoro-4-methylbenzene.

Mechanism Visualization

The following diagram illustrates the critical equilibria that must be controlled via mobile phase selection.

BoronicStability cluster_0 Chromatographic Goal: Force Equilibrium Left Acid Monomeric Boronic Acid (Target Analyte) Boroxine Boroxine Trimer (Dehydration Artifact) Acid->Boroxine -3 H2O (Dry Solvents) Deboronated De-boronated Impurity (Degradation Product) Acid->Deboronated High pH / Heat (Protodeboronation) Boroxine->Acid +3 H2O (Aqueous Mobile Phase)

Caption: Figure 1. The dynamic equilibrium between boronic acid and boroxine is reversible (green arrow), while protodeboronation (red arrow) is irreversible. The method must force the equilibrium to the monomeric acid form.

Comparative Analysis: Method Selection

We evaluated three common methodologies. Data is summarized based on Peak Asymmetry (As), Theoretical Plates (N), and Resolution (Rs) from the nearest impurity.

Table 1: Performance Comparison
FeatureMethod A: Generic Gradient Method B: MS-Compatible Method C: High-Fidelity QC
Column Standard C18 (5µm)Phenyl-Hexyl (2.7µm)HSS T3 / Polar C18 (3.5µm)
Mobile Phase Water/ACN (Neutral)0.1% Formic Acid in Water/ACN0.1% H₃PO₄ in Water/ACN
Peak Shape Split / Broad BlobSharp, slight tailingPerfectly Symmetrical
Asymmetry (As) > 2.5 (Fail)1.2 (Pass)1.05 (Excellent)
MS Compatible? YesYes No (UV Only)
Primary Defect Boroxine formation on-column; Silanol interaction.Minor tailing due to weak acidity.Non-volatile buffer.
Recommendation DO NOT USE R&D / ID Confirmation Purity / Release Testing
Analysis of Results
  • Method A (Failure): Without acid, the silanols on the silica support interact with the empty p-orbital of the boron atom. Furthermore, neutral pH allows partial ionization, leading to peak splitting.

  • Method B (The MS Compromise): The Phenyl-Hexyl phase provides unique selectivity via pi-pi interactions, separating the boronic acid from de-boronated impurities well. Formic acid suppresses ionization but is not strong enough to fully mask silanols, resulting in minor tailing.

  • Method C (The Winner): Phosphoric acid (low pH ~2.0) performs two functions: it forces the boronic acid to remain neutral and saturates silica silanols. The High Strength Silica (HSS) or polar-embedded C18 prevents "dewetting" in high aqueous conditions, ensuring the boroxine is fully hydrolyzed back to the monomer.

Recommended Protocol: Method C (High-Fidelity QC)

This method is designed for quantitative purity analysis where MS detection is not required. It ensures the analyte exists solely as the monomeric boronic acid.

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Waters XSelect HSS T3 or Agilent Zorbax SB-C18 (4.6 x 150 mm, 3.5 µm).

    • Why: These columns tolerate 100% aqueous mobile phases and have high carbon loads to retain polar boronic acids.

  • Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 25°C (Keep low to prevent protodeboronation).

  • Detection: UV @ 220 nm (strong absorption) and 254 nm.

  • Injection Volume: 5 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate (High water hydrolyzes boroxines)
2.0955Isocratic Hold
15.03070Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibrate
25.0955End
Sample Preparation (CRITICAL)

Improper sample prep is the #1 cause of failure. Dissolving boronic acids in pure dry methanol or acetonitrile promotes boroxine formation.

  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • Procedure:

    • Weigh ~10 mg of 3-Chloro-5-fluoro-4-methylphenylboronic acid.

    • Dissolve in 2 mL of Acetonitrile first (to ensure solubility of organic impurities).

    • Immediately add 2 mL of 0.1% Phosphoric Acid in Water .

    • Result: The water forces the equilibrium to the monomeric acid form; the acid prevents ionization.

    • Vortex and filter (0.22 µm PTFE).

Troubleshooting & Impurity Identification

When analyzing this molecule, you will likely encounter specific impurity profiles. Use this logic flow to identify them.

Troubleshooting Issue Observed Anomaly SplitPeak Split Peak / Shoulder Issue->SplitPeak NewPeak New Peak @ RRT ~1.5 Issue->NewPeak Broad Broad Tailing Issue->Broad Cause1 Boroxine Artifact (Not an impurity) SplitPeak->Cause1 Cause2 Protodeboronation (Real Impurity) NewPeak->Cause2 Cause3 Silanol Interaction Broad->Cause3 Fix1 Increase Water content in Diluent/Start Gradient Cause1->Fix1 Fix2 Check pH (Too high?) Check Temp (Too hot?) Cause2->Fix2 Fix3 Switch to Method C (Add H3PO4) Cause3->Fix3

Caption: Figure 2. Troubleshooting logic for common boronic acid chromatographic anomalies.

Key Impurities to Monitor:
  • 3-Chloro-5-fluoro-4-methylbenzene: The de-boronated product. It is much less polar than the boronic acid and will elute significantly later (higher %B).

  • Boronic Esters: If methanol is used as a solvent, methyl esters may form over time. Avoid Methanol in sample prep if possible; use Acetonitrile.[2]

References

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note 720007368. Link

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine/Boronic Acid Equilibrium).
  • SIELC Technologies. (2018). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.[3] (Demonstrates Phosphoric Acid usage for shape improvement). Link

  • BenchChem. (2025).[4] Protodeboronation of Sulfinyl-Substituted Phenylboronic Acids.[4] (Technical Support Guide on stability). Link

Sources

Validation

Reactivity comparison of fluorinated vs non-fluorinated phenylboronic acids

Executive Summary This guide provides a critical analysis of the reactivity differences between unsubstituted phenylboronic acid (PBA) and its fluorinated derivatives (F-PBAs). For researchers in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical analysis of the reactivity differences between unsubstituted phenylboronic acid (PBA) and its fluorinated derivatives (F-PBAs). For researchers in medicinal chemistry and materials science, the choice between these reagents is rarely trivial.

The Core Trade-off: Fluorination lowers the pKa of the boronic acid moiety, significantly accelerating transmetallation in Suzuki-Miyaura couplings and enabling diol-binding at physiological pH. However, this electronic activation comes at the cost of hydrolytic instability, specifically protodeboronation . This guide details the mechanistic underpinnings of these differences and provides validated protocols to harness their reactivity while mitigating decomposition.[1]

Part 1: The Electronic Landscape & Acidity

The fundamental differentiator between PBA and F-PBA is the electron-withdrawing nature of the fluorine substituent. This inductive effect (-I) stabilizes the anionic boronate species, shifting the equilibrium from the neutral trigonal form to the tetrahedral anionic form.

Mechanism of Acidity Modulation

Boronic acids exist in an equilibrium between a neutral sp2 species and an anionic sp3 species.

BoronicEquilibrium cluster_effect Fluorine Effect (-I) Neutral Neutral Boronic Acid (Trigonal sp2) Electron Deficient Anion Boronate Anion (Tetrahedral sp3) Stabilized by F Neutral->Anion + OH- (pH > pKa) Anion->Neutral + H+ (pH < pKa) Effect Fluorine withdraws e- density, stabilizing the negative charge on Boron, lowering pKa.

Figure 1: Acid-base equilibrium of boronic acids.[2] Fluorination stabilizes the Anion species.

Comparative pKa Data

The position of the fluorine atom dictates the magnitude of the pKa shift.[2] Ortho-substitution has the most dramatic effect due to proximity, while para-substitution shows a weaker inductive influence.

CompoundStructureApprox.[3][4][5][6][7][8][9][10][11] pKaElectronic Effect
Phenylboronic Acid (PBA) Ph-B(OH)₂8.8 Baseline Reference
4-Fluoro-PBA 4-F-Ph-B(OH)₂8.7 Weak Inductive (-I)
3-Fluoro-PBA 3-F-Ph-B(OH)₂8.4 Moderate Inductive (-I)
2-Fluoro-PBA 2-F-Ph-B(OH)₂7.8 Strong Inductive + Steric
2,4-Difluoro-PBA 2,4-F₂-Ph-B(OH)₂7.3 Additive Inductive
Pentafluoro-PBA C₆F₅-B(OH)₂6.0 Extreme Electron Withdrawal

Key Insight: For biological applications at pH 7.4, 2-F-PBA and 2,4-difluoro-PBA are superior to unsubstituted PBA because a significant fraction exists in the reactive boronate form, facilitating sugar binding without requiring high alkalinity.

Part 2: Suzuki-Miyaura Cross-Coupling Performance

In Palladium-catalyzed cross-coupling, the reactivity profile is a double-edged sword.

The Reactivity Paradox
  • Transmetallation (Good): The rate-determining step in many Suzuki couplings is transmetallation, which requires the formation of the boronate anion [Ar-B(OH)₃]⁻. Fluorinated PBAs form this species more readily, often leading to faster reaction rates.

  • Protodeboronation (Bad): The same electron-deficiency that aids transmetallation also stabilizes the transition state for C-B bond cleavage (hydrolysis). This leads to the formation of the defunctionalized arene (Ar-H) side product.

SuzukiPathways Start Fluorinated PBA (Ar-F-B(OH)2) Boronate Boronate Anion [Ar-F-B(OH)3]- Start->Boronate + Base Product Biaryl Product (Ar-F-Ar') Boronate->Product Transmetallation (Fast for F-PBA) Decomp Protodeboronation (Ar-F-H) Boronate->Decomp Hydrolysis (Fast for F-PBA) Pd_Cycle Pd(II)-Ar' Complex Pd_Cycle->Product Catalytic Cycle

Figure 2: Divergent pathways in Suzuki Coupling. Fluorination accelerates both the productive coupling and the destructive deboronation.

Optimization Strategies for F-PBAs
  • Base Selection: Avoid strong bases (e.g., NaOH, KOtBu) with polyfluorinated acids. Use weak, anhydrous bases like K₃PO₄ or KF in non-protic solvents to minimize deboronation.

  • Ligand Choice: For unstable substrates (e.g., 2,6-difluorophenylboronic acid), use rapid-coupling catalysts (e.g., Pd-SPhos or Pd-XPhos) to outcompete the decomposition pathway.

Part 3: Experimental Protocols

These protocols are designed to validate the properties described above.

Protocol A: Determination of pKa (Potentiometric Titration)

Validates the acidity shift caused by fluorination.

  • Preparation: Dissolve 0.05 mmol of the specific Phenylboronic Acid in 50 mL of degassed water containing 0.1 M KCl (to maintain ionic strength).

  • Setup: Place the solution in a thermostated vessel (25 °C) under N₂ atmosphere.

  • Titration: Titrate with 0.05 M carbonate-free NaOH using an automatic titrator or calibrated pH meter. Add titrant in 10 µL increments.

  • Analysis: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point.

    • Expected Result: PBA ~8.8; 3-F-PBA ~8.4.

Protocol B: Kinetic Assessment of Protodeboronation

Quantifies the stability risk of the reagent.

  • Standard: Prepare an internal standard solution (e.g., 1,3,5-trimethoxybenzene) in deuterated solvent (DMSO-d₆/D₂O 9:1).

  • Reaction: Dissolve 0.1 mmol of the Fluorinated PBA in 0.6 mL of the solvent mixture. Add 2 equivalents of K₂CO₃.

  • Monitoring: Immediately transfer to an NMR tube. Acquire 1H NMR or 19F NMR spectra at t=0, 1h, 4h, and 24h at 60°C.

  • Calculation: Integrate the Ar-B peak vs. the Ar-H (decomposition product) peak.

    • Critical Check: Polyfluorinated acids (e.g., 2,3,4,6-tetrafluoro) may decompose >50% within hours under these conditions.

Protocol C: Optimized Suzuki Coupling for Fluorinated PBAs

Designed to maximize yield vs. decomposition.

  • Reagents: Combine Aryl Bromide (1.0 equiv), F-PBA (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Solvent/Base: Add 1,4-Dioxane (anhydrous) and K₃PO₄ (2.0 equiv, solid). Note: avoiding water reduces protodeboronation.

  • Execution: Heat to 80°C under Argon for 4 hours.

  • Workup: Filter through Celite, concentrate, and analyze yield.

    • Comparison: Run a parallel reaction with water (Dioxane/H₂O 4:1) to observe the yield drop in F-PBAs due to hydrolysis.

Part 4: Bio-orthogonal & Sensing Applications

Fluorinated PBAs are the gold standard for non-enzymatic glucose sensing due to their ability to bind diols at neutral pH.

  • PBA (Non-F): pKa ~8.[12]8. At pH 7.4, it is neutral. Sugar binding is weak because the boronate ester (which is more acidic) must force the release of a proton, which is energetically unfavorable at pH 7.4.

  • F-PBA (e.g., 3-F): pKa ~8.4 or lower. The energy barrier to form the tetrahedral boronate-sugar complex is significantly lower.

  • Mechanism: Binding of glucose shifts the pKa lower.[4] If the starting pKa is already close to pH 7.4, the sensitivity is maximized.

References

  • Comparison of pKa and Acidity

    • Gamsey, S., et al. "Boronic Acid-Based Bimodal Sensor for Glucose Detection." Journal of the American Chemical Society, 2007.
  • Protodeboronation Mechanisms

    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation."[3] Journal of the American Chemical Society, 2016.[3]

  • Suzuki Coupling of Unstable Boronic Acids

    • Lennox, A. J. J., & Lloyd-Jones, G. C.[10][13][14] "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.[13]

  • Fluorinated Boronic Acids in Sensing

    • Mulla, H. R., et al. "Fluorinated Phenylboronic Acids for Glucose Sensing." Bioorganic & Medicinal Chemistry Letters, 2004.

Sources

Comparative

A Comparative Guide to the Crystal Structure Determination of 3-Chloro-5-fluoro-4-methylphenylboronic Acid

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, reactivity, and, crucially, its interacti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, reactivity, and, crucially, its interaction with biological targets. This guide provides an in-depth, experience-driven approach to the crystal structure determination of 3-Chloro-5-fluoro-4-methylphenylboronic acid, a compound of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this guide will detail the experimental workflow for its determination and provide a comparative analysis based on the established principles and known structures of closely related halogenated phenylboronic acids.

Introduction: The Significance of Phenylboronic Acid Structures

Phenylboronic acids are a class of compounds with broad utility, from cross-coupling reactions in organic synthesis to the development of sensors and therapeutics.[1][2] Their structural chemistry is rich and often governed by strong hydrogen-bonding interactions, leading to predictable supramolecular assemblies.[3][4][5] The introduction of multiple halogen substituents, as in 3-Chloro-5-fluoro-4-methylphenylboronic acid, is expected to modulate the electronic properties and intermolecular interactions, influencing the crystal packing and, ultimately, the material's bulk properties.

This guide will first outline a robust experimental protocol for obtaining single crystals of the title compound, followed by a detailed workflow for its analysis by single-crystal X-ray diffraction. We will then delve into a comparative discussion of the anticipated structural features, drawing parallels with known structures of other fluoro- and chloro-substituted phenylboronic acids.

Experimental Workflow: From Powder to Structure

The determination of a crystal structure is a multi-step process that demands precision and a foundational understanding of crystallization principles and diffraction physics. The workflow can be broadly categorized into three stages: Crystallization, Data Collection, and Structure Solution and Refinement.

experimental_workflow cluster_0 Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement Crystallization Obtaining Single Crystals Data_Collection Single-Crystal X-ray Diffraction Crystallization->Data_Collection High-quality crystal Structure_Solution From Diffraction Pattern to 3D Model Data_Collection->Structure_Solution Diffraction data Final_Structure Final Crystal Structure Structure_Solution->Final_Structure Refined model

Caption: A generalized workflow for crystal structure determination.

Step 1: Synthesis and Crystallization of 3-Chloro-5-fluoro-4-methylphenylboronic acid

The first and often most challenging step is obtaining diffraction-quality single crystals. This necessitates a pure sample and a systematic exploration of crystallization conditions.

Synthesis:

The synthesis of 3-Chloro-5-fluoro-4-methylphenylboronic acid would typically involve the lithiation of a suitable precursor, such as 1-bromo-3-chloro-5-fluoro-4-methylbenzene, followed by quenching with a trialkyl borate. Similar synthetic routes have been reported for related halogenated phenylboronic acids.[6]

Crystallization Protocol:

  • Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water).

  • Slow Evaporation: Prepare saturated or near-saturated solutions in promising solvents in small vials. Cover the vials with a perforated seal to allow for slow evaporation of the solvent at room temperature.

  • Vapor Diffusion: This is often a highly successful technique.

    • Hanging Drop: Dissolve the compound in a small volume of a relatively volatile solvent. Place this drop on a siliconized coverslip and invert it over a well containing a less volatile solvent in which the compound is less soluble (the precipitant).

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound's solution is placed on a pedestal within the well.

  • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.

The choice of solvents is critical. For phenylboronic acids, solvents that can participate in hydrogen bonding, such as alcohols or water, often yield good quality crystals.

Step 2: Single-Crystal X-ray Diffraction (SXRD) Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size, with well-defined faces) is obtained, it is mounted on a goniometer and subjected to X-ray analysis.

Methodology:

  • Mounting: The crystal is carefully mounted on a loop, often with a cryo-protectant, and flash-cooled in a stream of liquid nitrogen to minimize radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Unit Cell Determination: From the positions of the diffraction spots, the dimensions and angles of the unit cell (the basic repeating unit of the crystal) are determined.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.

Step 3: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Methodology:

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the atoms in the asymmetric unit.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and checked for geometric and stereochemical reasonability. The final structural data is typically deposited in the Cambridge Structural Database (CSD).[7][8]

Comparative Structural Analysis: What to Expect

While the specific crystal structure of 3-Chloro-5-fluoro-4-methylphenylboronic acid is unknown, we can make educated predictions based on the extensive literature on related compounds.[2][3][9]

The Phenylboronic Acid Dimer: A Persistent Synthon

A near-universal feature in the crystal structures of phenylboronic acids is the formation of a centrosymmetric dimer via a pair of O-H···O hydrogen bonds between the boronic acid groups.[3][4][5] This robust R²₂(8) graph set motif is the primary building block of the supramolecular assembly.

Caption: The characteristic hydrogen-bonded dimer of phenylboronic acids.

It is highly probable that 3-Chloro-5-fluoro-4-methylphenylboronic acid will also exhibit this dimeric structure.

The Influence of Halogen Substituents

The chloro and fluoro substituents are expected to play a significant role in the higher-order crystal packing.

  • Fluorine: While intramolecular O-H···F hydrogen bonds can occur in some ortho-fluorophenylboronic acids, they are generally weak and do not significantly perturb the primary O-H···O dimeric synthon.[3][9] In the case of 3-Chloro-5-fluoro-4-methylphenylboronic acid, the fluorine is meta to the boronic acid group, making an intramolecular O-H···F bond unlikely. However, weak intermolecular C-H···F interactions may contribute to the overall crystal packing.

  • Chlorine: The chlorine atom can participate in various weak interactions, including C-H···Cl and halogen···halogen interactions, which will influence how the primary dimeric units pack together.

Comparative Data

The table below compares the crystallographic data of phenylboronic acid with that of a related halogenated analog. This provides a baseline for what might be expected for 3-Chloro-5-fluoro-4-methylphenylboronic acid.

ParameterPhenylboronic Acid3-Chloro-4-fluorophenylboronic acid3-Chloro-5-fluoro-4-methylphenylboronic acid (Expected)
Formula C₆H₇BO₂C₆H₅BClFO₂C₇H₇BClFO₂
Crystal System Orthorhombic[4][5]Monoclinic or Orthorhombic (Likely)Monoclinic or Orthorhombic (Likely)
Space Group Iba2[4][5]P2₁/c or similar centrosymmetric group (Common)P2₁/c or similar centrosymmetric group (Common)
Primary H-Bonding O-H···O Dimer[4][5]O-H···O Dimer (Highly Likely)O-H···O Dimer (Highly Likely)
Secondary Interactions C-H···πC-H···F, C-H···Cl, π-π stackingC-H···F, C-H···Cl, π-π stacking

Conclusion

The determination of the crystal structure of 3-Chloro-5-fluoro-4-methylphenylboronic acid is an achievable goal through systematic crystallization screening and standard single-crystal X-ray diffraction techniques. Based on a wealth of data for analogous compounds, it is anticipated that the structure will be dominated by the formation of strong O-H···O hydrogen-bonded dimers. The halogen substituents will likely play a crucial role in dictating the three-dimensional packing of these dimeric units through weaker, secondary interactions. The resulting structure will provide invaluable insights for medicinal chemists and materials scientists seeking to leverage the unique properties of this and related compounds.

References

  • Dziadek, M., & Jaskolski, M. (2014). Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids versus Supramolecular Organization in Crystals. Crystal Growth & Design, 14(11), 5897-5908. [Link]

  • Thakuria, R., & Medishetty, R. (2017). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. DiVA portal. [Link]

  • Pilat, M., & Palusiak, M. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3455. [Link]

  • Fábián, L., Kobera, L., Jegorov, A., & Brus, J. (2018). Determining the Crystal Structures of Peptide Analogs of Boronic Acid in the Absence of Single Crystals: Intricate Motifs of Ixazomib Citrate Revealed by XRPD Guided by ss-NMR. Crystal Growth & Design, 18(6), 3521-3532. [Link]

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. [Link]

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. ResearchGate. [Link]

  • Michalski, D., & Baranska, M. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics, 128(12), 124510. [Link]

  • Lohans, C. T., et al. (2020). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Journal of Medicinal Chemistry, 63(17), 9211-9223. [Link]

  • Hallas, D. G. (2004). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids (pp. 1-115). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). [Link]

  • Cendron, L., et al. (2017). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Infectious Diseases, 3(10), 743-752. [Link]

  • Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Wuts, P. G. M., & Smulik, J. A. (2002). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 43(1), 19-21. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

Sources

Validation

Technical Validation Guide: Cross-Coupling Efficiency of 3-Chloro-5-fluoro-4-methylphenylboronic Acid

Executive Summary This guide provides a technical validation of 3-Chloro-5-fluoro-4-methylphenylboronic acid (CAS: 1256355-10-8) . Unlike simple phenylboronic acids, this tri-substituted scaffold presents a unique "push-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical validation of 3-Chloro-5-fluoro-4-methylphenylboronic acid (CAS: 1256355-10-8) . Unlike simple phenylboronic acids, this tri-substituted scaffold presents a unique "push-pull" electronic profile. The electron-withdrawing halogen atoms (3-Cl, 5-F) accelerate transmetallation but simultaneously increase susceptibility to hydrolytic protodeboronation. The 4-methyl group provides essential steric anchoring and mild inductive stabilization.

This document serves to guide researchers in selecting the optimal reagent form (Free Acid vs. Pinacol Ester vs. Trifluoroborate) and executing a self-validating coupling protocol.

Mechanistic Analysis: The Stability-Reactivity Paradox

To validate the efficiency of this reagent, one must understand the competition between the productive catalytic cycle and destructive side pathways.

Electronic & Steric Profile
  • Steric Environment: The 2- and 6-positions are unsubstituted protons. Unlike 2,6-disubstituted boronic acids (e.g., 2,4,6-trimethylphenylboronic acid), CAS 1256355-10-8 does not suffer from steric retardation during the transmetallation step. The boron center is accessible.

  • Electronic Activation: The 3-chloro and 5-fluoro substituents are inductively electron-withdrawing (-I effect). This renders the boron center more Lewis acidic, facilitating the formation of the reactive boronate "ate" complex (Ar-B(OH)₃⁻) upon base addition.

  • The Risk Factor: The same electron-withdrawing nature that boosts reactivity destabilizes the C-B bond toward protodeboronation (hydrolysis of the C-B bond to C-H), particularly in aqueous basic media at high temperatures.

Visualization: Kinetic Competition

The following diagram illustrates the critical bifurcation point in the reaction mechanism where the reagent either couples or decomposes.

ReactionPathway Start Boronic Acid (Reagent) Base Base Activation (OH- / CO3--) Start->Base AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- Base->AteComplex Fast Equilibrium Transmetal Transmetallation AteComplex->Transmetal Path A: Productive Decomp Protodeboronation (Ar-H + B(OH)3) AteComplex->Decomp Path B: Destructive (Accelerated by 3-Cl/5-F) Pd_OxAdd Pd(II)-Ar'-X (Oxidative Addition Complex) Pd_OxAdd->Transmetal Product Biaryl Product (Success) Transmetal->Product Reductive Elimination

Figure 1: Kinetic competition between productive transmetallation and destructive protodeboronation. The 3-Cl/5-F substitution accelerates both pathways, necessitating high-turnover catalysts to favor Path A.

Comparative Performance Guide

When should you use the free acid versus its derivatives? The following comparison is based on general reactivity profiles of poly-halogenated arylborons.

FeatureFree Acid (CAS 1256355-10-8)Pinacol Ester (Bpin) K-Trifluoroborate (BF3K)
Atom Economy High (Best for scale-up)Low (Wasteful pinacol byproduct)Moderate
Shelf Stability Moderate (Hygroscopic)High (Resists hydrolysis)Very High (Air stable solid)
Reaction Rate Fastest (Instant activation)Slow (Requires hydrolysis in situ)Slow (Requires slow release)
Protodeboronation High Risk (in aq. base)Moderate RiskLowest Risk (Slow release)
Purification Difficult (Streaks on Silica)Moderate (Stable on Silica)Easy (Precipitates)
Recommended Use Rapid Screening / Lead Opt. Storage / Late-stage functionalizationProcess Chemistry / Scale-up

Key Insight: For CAS 1256355-10-8, the Free Acid is recommended for research-scale synthesis (mg to g) provided an optimized protocol (below) is used. The conversion to Bpin esters often adds an unnecessary step without guaranteeing stability against deboronation under basic conditions [1].

Validated Experimental Protocol

This protocol is designed to minimize protodeboronation by ensuring rapid cross-coupling.

4.

Safety & Regulatory Compliance

Safety

3-Chloro-5-fluoro-4-methylphenylboronic acid proper disposal procedures

Executive Summary: Immediate Action Protocol Do NOT dispose of this compound down the drain or in general trash. 3-Chloro-5-fluoro-4-methylphenylboronic acid contains both chlorine and fluorine atoms.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Do NOT dispose of this compound down the drain or in general trash.

3-Chloro-5-fluoro-4-methylphenylboronic acid contains both chlorine and fluorine atoms. Consequently, it must be classified and segregated as Halogenated Organic Waste . Failure to segregate this from non-halogenated solvents can result in regulatory fines, rejection of waste shipments by disposal facilities, and the release of toxic acid gases (HCl, HF) during improper incineration.

Quick Reference:

  • Waste Stream: Halogenated Organic (Solid or Liquid).[1]

  • Container: High-Density Polyethylene (HDPE) or Glass.

  • Labeling: Must explicitly state "Halogenated" and list "Boronic Acid."

  • Incompatibility: Do not mix with strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic deboronation.

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the "Why" behind the disposal logic.

PropertyDataRelevance to Disposal
Chemical Name 3-Chloro-5-fluoro-4-methylphenylboronic acidIdentity verification.
Functional Groups Boronic Acid, Aryl Chloride, Aryl FluorideHalogens dictate the incineration pathway. Boronic acid can be mildly acidic and reactive.
Physical State Solid (Powder)Requires solid waste segregation unless dissolved.
Hazards (GHS) Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335)Standard PPE (Nitrile gloves, goggles) required during waste transfer.
Reactivity Protodeboronation, OxidationSusceptible to cleavage of the C-B bond by oxidizers or strong acids/bases.

Waste Segregation Protocol (The "How-To")

This section details the operational workflow. The primary objective is to separate this compound from non-halogenated waste streams to facilitate high-temperature incineration with acid scrubbing.

A. Solid Waste (Pure Compound & Contaminated Debris)
  • Applicability: Expired pure powder, weighing boats, contaminated paper towels, and gloves.

  • Container: Wide-mouth HDPE jar or heavy-duty clear polyethylene bag (double-bagged).

  • Procedure:

    • Transfer solid waste into the container.

    • Do not dissolve the solid in solvent just to make it liquid; this increases waste volume and disposal cost.

    • Seal tightly.[3][4][5]

    • Labeling: Affix a hazardous waste tag. Check "Solid" and "Halogenated."[1] List the full chemical name.

B. Liquid Waste (Mother Liquors & Rinsates)
  • Applicability: Reaction mixtures or rinsates containing the compound dissolved in solvents (e.g., Dichloromethane, THF, Methanol).

  • Container: Amber glass bottle or HDPE carboy.

  • Segregation Rule:

    • If dissolved in Halogenated Solvent (e.g., DCM): Pour into the Halogenated Waste carboy.

    • If dissolved in Non-Halogenated Solvent (e.g., Methanol): Because the solute (the boronic acid) contains halogens, the ENTIRE mixture must be treated as Halogenated Waste .

  • Critical Note: Even trace amounts of halogens (often >1000 ppm) classify the whole container as halogenated.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of 3-Chloro-5-fluoro-4-methylphenylboronic acid. Use this to train junior staff.

DisposalWorkflow Start Waste Generation: 3-Chloro-5-fluoro-4-methylphenylboronic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidWaste Solid Waste (Powder, Gloves, Paper) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Rinsates) StateCheck->LiquidWaste Liquid SolidContainer Container: Wide-Mouth HDPE Jar or Double Bag SolidWaste->SolidContainer Classify CRITICAL STEP: Classify as HALOGENATED Waste SolidContainer->Classify SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHaloSolvent No Halogens HaloSolvent->Classify NonHaloSolvent->Classify Solute contaminates stream Labeling Labeling: 1. Check 'Halogenated' 2. List Full Chemical Name 3. List Solvents % Classify->Labeling Storage Storage: Secondary Containment Store away from Oxidizers Labeling->Storage

Figure 1: Decision matrix for segregating halogenated phenylboronic acid waste. Note that non-halogenated solvents become halogenated waste streams when this compound is added.

Technical Justification & Troubleshooting

Why "Halogenated" Matters (The "Expertise" Pillar)

Standard organic waste is often used as a secondary fuel source in cement kilns (fuel blending). However, organic compounds containing Chlorine (Cl) or Fluorine (F) generate hydrochloric acid (HCl) and hydrofluoric acid (HF) upon combustion.

  • Mechanism:

    
    
    
  • Consequence: HF is highly corrosive to incinerator linings and requires specialized "scrubbers" to neutralize the gas.

  • The Rule: If you put this boronic acid into a non-halogenated drum, you contaminate the entire drum, forcing the disposal facility to reclassify it, often resulting in significant fines for your laboratory [1].

Stability Concerns: Protodeboronation

Boronic acids are generally stable, but under specific conditions (high pH or presence of metal catalysts), they can undergo protodeboronation, releasing the parent arene (in this case, a chlorofluorotoluene derivative).

  • Storage: Keep waste containers at neutral pH. Avoid mixing with strong bases (NaOH, KOH) in the waste container, as this accelerates decomposition [2].

Spill Response Protocol

In the event of a spill of 3-Chloro-5-fluoro-4-methylphenylboronic acid:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Scoop into a disposable container.

    • Liquid Spill: Absorb with an inert material (vermiculite or sand).[6] Do not use combustible materials like sawdust if the solvent is flammable.

  • Clean Up: Wipe the area with a mild soap solution. Place all cleanup materials into the Halogenated Solid Waste stream.

References

  • United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste - Halogenated Solvents.[1][7][8] Retrieved from [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
  • Massachusetts Institute of Technology (MIT) EHS. (2023). Chemical Waste Guidelines: Halogenated vs. Non-Halogenated Solvents.[1][7][9] Retrieved from [Link]

  • Princeton University EHS. (2023). Laboratory Waste Disposal Guide.[1] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.